molecular formula C12H19FO2Si B2498343 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS No. 186584-62-3

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Cat. No.: B2498343
CAS No.: 186584-62-3
M. Wt: 242.365
InChI Key: LASWNLPFHFTONC-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenol (CAS 186584-62-3) is a fluorinated phenolic compound featuring a tert-butyldimethylsilyl (TBS) protecting group. With the molecular formula C12H19FO2Si and a molecular weight of 242.37 g/mol, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The TBS group protects the phenolic hydroxyl functionality, allowing for selective reactions at other sites of the molecule during multi-step synthetic sequences. This reagent is of significant interest in pharmaceutical research, particularly in the development of novel anticancer agents. Compounds with structural similarities, such as the experimental drug ErSO, are known to act through the hyperactivation of the anticipatory unfolded protein response (a-UPR), demonstrating remarkable tumor-eradicative activity in models of estrogen receptor-alpha-positive (ERα+) breast cancer . The presence of the fluorine atom at the ortho position relative to the phenol can fine-tune the compound's electronic properties and metabolic stability, making it a critical precursor for structure-activity relationship (SAR) studies . Researchers utilize this silyl-protected fluorophenol in the synthesis of complex molecules, including oxy-phenyl-aryl compounds with therapeutic potential . It is also applicable in the development of polymers and advanced materials, where meta-aryloxy phenol derivatives are known to contribute to thermal stability and flame retardancy . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASWNLPFHFTONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol , structured for researchers and drug development professionals.

CAS Number: 186584-62-3 Role: Desymmetrized Fluorinated Scaffold & Advanced Intermediate

Executive Summary & Chemical Identity

This compound is a specialized organosilicon intermediate used primarily in the synthesis of fluorinated xanthene dyes (such as Oregon Green derivatives) and medicinal chemistry scaffolds . Its core value lies in its desymmetrization : by protecting one hydroxyl group of the symmetric 2-fluororesorcinol, it allows for regioselective functionalization of the remaining phenol. This capability is critical for synthesizing asymmetric fluorophores and metabolically stable drug pharmacophores where the fluorine atom modulates pKa and lipophilicity.

Chemical Identity Table
PropertySpecification
CAS Number 186584-62-3
IUPAC Name This compound
Synonyms 3-(tert-Butyldimethylsilyloxy)-2-fluorophenol; Mono-TBS-2-fluororesorcinol
Molecular Formula C₁₂H₁₉FO₂Si
Molecular Weight 242.36 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functional Groups Phenolic -OH (reactive), Silyl Ether (protected), Fluorine (electronic modulator)

Synthesis & Production Logic

The synthesis of CAS 186584-62-3 presents a classic challenge in organic chemistry: statistical mono-protection of a symmetric diol. The precursor, 2-fluororesorcinol, possesses two identical hydroxyl groups. The objective is to silylate exactly one group to break symmetry, enabling subsequent asymmetric transformations.

Reaction Mechanism & Causality

The reaction utilizes tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent.

  • Why TBS? The TBS group is bulky enough to discourage double protection (steric hindrance) relative to smaller silyl groups (like TMS), and it is stable against mild bases and nucleophiles, which is essential for subsequent steps.

  • Why Imidazole? It acts as a nucleophilic catalyst and acid scavenger, forming a reactive N-tert-butyldimethylsilylimidazole intermediate that transfers the silyl group to the phenol.

Optimized Experimental Protocol

Note: This protocol is designed to maximize the mono-protected yield and minimize the di-protected byproduct.

Reagents:

  • 2-Fluororesorcinol (1.0 eq)

  • TBSCl (0.95 eq) – Slight deficit to prevent over-silylation

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-fluororesorcinol (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Imidazole (25 mmol) in one portion. The solution may become slightly cloudy. Cool the mixture to 0°C in an ice bath.

  • Controlled Addition: Dissolve TBSCl (9.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.

    • Scientific Rationale: Slow addition ensures the concentration of the silylating agent remains low relative to the diol, statistically favoring the reaction with the abundant starting material (diol) over the product (mono-ether).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Target Spot: Rf ~0.5 (Mono). Byproduct: Rf ~0.8 (Di-protected). Start: Rf ~0.1.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes) is required to separate the mono-protected product from the di-protected impurity.

Synthesis Pathway Diagram

SynthesisPath Start 2-Fluororesorcinol (Symmetric Diol) Intermediate Transition State (Statistical Mixture) Start->Intermediate Activation Reagents TBSCl (0.95 eq) Imidazole, DCM, 0°C Reagents->Intermediate Product 3-[(TBS)oxy]-2-fluorophenol (Target: Mono-Protected) Intermediate->Product Major Pathway (Kinetic Control) Byproduct Bis-TBS Ether (Over-reaction) Intermediate->Byproduct Minor Pathway

Caption: Kinetic control strategy for the selective mono-silylation of 2-fluororesorcinol.

Applications in Research & Drug Development

Synthesis of Fluorinated Fluoresceins (Chemical Biology)

The primary high-value application of CAS 186584-62-3 is in the synthesis of asymmetric fluorinated xanthene dyes .

  • Context: Fluorination of fluorescein (e.g., Oregon Green) lowers the pKa of the phenolic hydroxyl (from ~6.4 to ~4.7), making the dye fluorescent at physiological pH and increasing photostability.

  • Utility of CAS 186584-62-3: Standard syntheses using symmetric 2-fluororesorcinol yield symmetric dyes. By using the mono-protected building block, researchers can condense it with phthalic anhydrides to create asymmetric rhodols or "Janus" dyes with different substituents on each ring, enabling fine-tuning of spectral properties and linker attachment.

Medicinal Chemistry: Scaffold Desymmetrization

In drug discovery, the 2-fluororesorcinol motif is a bioisostere for catechol or resorcinol, often found in kinase inhibitors and Hsp90 inhibitors.

  • Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation (P450 metabolism) at the most electron-rich site between the oxygens.

  • Workflow:

    • Alkylation: React the free phenol of CAS 186584-62-3 with an alkyl halide (R-X) to install the first diversity element.

    • Deprotection: Remove the TBS group (using TBAF or acid).

    • Cyclization/Functionalization: React the newly liberated phenol to close a ring (e.g., forming a chroman) or install a second, different R' group.

    • Result: A 1,3-dialkoxy-2-fluorobenzene with precise regiocontrol (R-O-C6H3(F)-O-R').

Application Logic Diagram

ApplicationLogic Core 3-[(TBS)oxy]-2-fluorophenol (CAS 186584-62-3) Path1 Path A: Fluorescent Probes Core->Path1 Path2 Path B: Drug Scaffolds Core->Path2 Step1A Condensation with Phthalic Anhydride Path1->Step1A Result1 Asymmetric Fluorinated Xanthenes (Rhodols) Step1A->Result1 Step2A Selective Alkylation (Free Phenol) Path2->Step2A Step2B TBS Deprotection (TBAF) Step2A->Step2B Result2 Regio-defined Biaryl Ethers / Chromans Step2B->Result2

Caption: Dual-utility workflow for CAS 186584-62-3 in imaging diagnostics and pharmacophore construction.

Handling & Safety (Self-Validating Protocol)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for fluorinated phenols and silyl ethers.

  • Stability: The TBS group is sensitive to acid and fluoride ions. Avoid using glass syringes washed with HF or acidic cleaning solutions.

  • Storage: Store at 2–8°C under inert gas (Argon). Moisture can slowly hydrolyze the silyl ether, reverting it to the diol.

  • Validation Check: Before use in critical steps, run a ¹H NMR.

    • Check: Look for the TBS doublet/singlet at ~0.2 ppm and ~0.9 ppm.

    • Failure Mode: If the integral of the TBS group is low, or if a broad singlet appears >9 ppm (indicating two OH groups), the material has degraded.

References

  • ChemScene . (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol Product Page. Retrieved from

  • Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. (Foundational work on fluororesorcinol chemistry).[1]

  • ChemicalBook . (n.d.). 3-Fluorophenol and Resorcinol Synthesis Methods. Retrieved from

  • Google Patents . (2008). US7432372B2 - Fluorinated resorufin compounds and their application. (Details the use of 2-fluororesorcinol in dye synthesis).

Sources

Solubility profile of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Physicochemical Characterization of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical behavior, and handling protocols for This compound (CAS: 186584-62-3). Designed for medicinal chemists and process engineers, this document moves beyond static data to explain the mechanistic interactions between the solute and various organic media.

The compound is a mono-protected resorcinol derivative characterized by a lipophilic TBDMS ether, an electron-withdrawing fluorine atom at the C2 position, and a free phenolic hydroxyl group. Its calculated LogP (~3.[1]9) dictates a solubility profile dominated by lipophilicity, yet modulated by the hydrogen-bond donating capability of the free phenol.

Physicochemical Architecture

To understand the solubility, we must first deconstruct the molecular forces at play.

Structural ComponentPhysicochemical ImpactSolubility Implication
TBDMS Ether (C3)High Lipophilicity, Steric BulkDrives solubility in non-polar/chlorinated solvents (Hexanes, DCM).
Fluorine Atom (C2)Inductive Effect (-I), LipophilicityIncreases acidity of the adjacent phenol; enhances solubility in fluorinated or chlorinated media.
Free Phenol (C1)H-Bond Donor (HBD) & Acceptor (HBA)Provides solubility in alcohols/ethers; limits solubility in strict aliphatics (e.g., pentane).

Key Parameter:

  • LogP (Predicted): 3.91 ± 0.4

  • pKa (Predicted): ~8.5 (Acidified by ortho-fluorine relative to standard phenol).

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles applied to the specific functional group interplay of this molecule.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred solvent for reactions and transfers. The lipophilic TBDMS group interacts favorably with DCM.
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEExcellent (>100 mg/mL)The free phenol forms H-bonds with ether oxygens. THF is the standard solvent for further functionalization.
Polar Aprotics DMF, DMSO, DMAcGood (>50 mg/mL)Soluble, but high boiling points make removal difficult. Use only if reaction chemistry demands it (e.g., nucleophilic substitutions).
Alcohols Methanol, Ethanol, IsopropanolGood (Variable)Soluble due to H-bonding. Caution: Protolic solvents can promote desilylation if trace acid is present.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Moderate The free phenolic -OH reduces solubility here. Often used as an anti-solvent to induce crystallization.
Aqueous Media Water, PBS BufferInsoluble Hydrophobic TBDMS dominates. Requires co-solvent (e.g., DMSO) for biological assays.

Critical Stability Considerations in Solution

While solubility is the primary focus, the stability of the TBDMS group in these solvents dictates the shelf-life of your stock solutions.

  • Acid Sensitivity: The TBDMS group is acid-labile. Avoid storing in unbuffered chloroform (which can form HCl over time) or acidic alcohols.

  • Fluorine Ortho-Effect: The C2 fluorine exerts an electron-withdrawing effect on the C1 phenol. This makes the phenoxide anion (if formed) more stable, but also makes the oxygen-silicon bond at C3 slightly more susceptible to nucleophilic attack compared to non-fluorinated analogs.

  • Solvent Grade: Always use anhydrous solvents for storage. Moisture in THF or DMF can lead to slow hydrolysis of the silyl ether, regenerating the diol (2-fluororesorcinol).

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values. Use this self-validating protocol to determine the exact solubility limit for your specific batch (purity affects solubility).

Objective: Determine saturation point (


) in Solvent 

at 25°C.

Workflow:

  • Tare: Weigh a clean, dry 2 mL HPLC vial (

    
    ).
    
  • Addition: Add 50 mg of this compound.

  • Titration: Add Solvent

    
     in 100 
    
    
    
    L increments.
  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

  • Observation: Continue until the solution is clear (no particulate). Record total volume (

    
    ).
    
  • Calculation:

    
    
    

Validation Step (The "Crash" Test): Cool the saturated solution to 4°C. If precipitation occurs immediately, your room temperature solution was supersaturated. Re-filter and re-measure concentration via HPLC-UV if precise thermodynamic solubility is required.

Decision Framework: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Purification).

SolventSelection Start Intended Application Synthesis Chemical Synthesis Start->Synthesis Analysis HPLC / GC Analysis Start->Analysis Purification Purification / Crystallization Start->Purification ReactionType Reaction Type? Synthesis->ReactionType Method Method? Analysis->Method Technique Technique? Purification->Technique BaseSensitive Base Mediated (e.g., Alkylation) ReactionType->BaseSensitive Nucleophilic AcidSensitive Lewis Acid Mediated ReactionType->AcidSensitive Electrophilic Solv_DMF Select: DMF or DMSO (High Solubility) BaseSensitive->Solv_DMF Solv_DCM Select: DCM or Toluene (Non-coordinating) AcidSensitive->Solv_DCM HPLC Reverse Phase HPLC Method->HPLC GC GC-MS Method->GC Solv_ACN Select: Acetonitrile (Dissolve sample in ACN/Water) HPLC->Solv_ACN Solv_EtOAc Select: Ethyl Acetate (Avoid MeOH - transesterification) GC->Solv_EtOAc Flash Flash Chromatography Technique->Flash Cryst Recrystallization Technique->Cryst Solv_HexEtOAc System: Hexanes/EtOAc (Standard Gradient) Flash->Solv_HexEtOAc Solv_BiPhasic System: DCM (Solvent) + Hexanes (Anti-solvent) Cryst->Solv_BiPhasic

Figure 1: Solvent selection decision tree based on downstream application requirements.

References

  • Physicochemical Data Source: ChemScene.[1] (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol Properties. Retrieved from

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for TBDMS stability profiles).
  • General Phenol Solubility: Ruishuang Chemical. (2025).[2][3][4] Solubility of Phenol in Organic Solvents. Retrieved from

  • Silyl Ether Handling: National Institutes of Health (NIH). (2011).[5] KHF2, a mild and selective desilylating agent for phenol TBDMS ethers.[6] Retrieved from

Sources

Reactivity profile of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reactivity, synthesis, and application of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS 186584-62-3). As a mono-protected derivative of 2-fluororesorcinol, this scaffold serves as a critical building block in medicinal chemistry, particularly for developing metabolically stable bioisosteres of catechol-containing drugs. The presence of the fluorine atom at the C2 position, flanked by a free hydroxyl and a bulky silyloxy group, creates a unique electronic and steric environment that dictates regioselectivity in electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM).

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of a benzene core trisubstituted in a 1,2,3-pattern:

  • C1: Hydroxyl (-OH) : Strongly activating, ortho/para directing.

  • C2: Fluorine (-F) : Inductively electron-withdrawing (-I), weakly resonance donating (+R).

  • C3: TBS Ether (-OTBS) : Strongly activating, ortho/para directing, but sterically demanding.

Electronic Effects

The C2-Fluorine exerts a significant inductive effect, increasing the acidity of the C1-hydroxyl group compared to non-fluorinated analogues (estimated pKa ~8.8 vs. 9.9 for phenol). This acidity enhancement facilitates deprotonation under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃).

Steric Environment

The Tert-butyldimethylsilyl (TBS) group at C3 is a "steric anchor." Its bulk significantly shields the adjacent C4 position. Consequently, while electronic principles (resonance from C1-OH) might favor substitution at C4, steric hindrance often diverts bulky electrophiles to C6 .

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The substrate contains two strong activators (OH, OTBS) and one deactivator (F).

  • Site C4 (Para to OH, Ortho to OTBS) : Electronically favored due to the strong para-directing effect of the free phenol. However, it is sterically congested by the adjacent TBS group.

  • Site C6 (Ortho to OH, Para to OTBS) : Electronically activated by both oxygen substituents (ortho to OH, para to OTBS). Sterically accessible.

  • Site C5 (Meta to both oxygens) : Electronically deactivated; unreactive in standard EAS.

Directed Ortho Metalation (DoM)

Lithiation strategies must account for the competing directing groups (DMGs):

  • Phenoxide (OLi) : A potent DMG directing to C6 (ortho).

  • TBS Ether : A weak DMG directing to C2 (blocked) or C4.

  • Fluorine : A strong DMG directing to C1 (blocked) or C3 (blocked).

Primary Pathway : Treatment with n-BuLi (2 equiv.) results in deprotonation of the phenol followed by Lithium-Hydrogen exchange. The directing power of the phenoxide usually dominates, directing lithiation to C6 .

Deprotection Stability
  • Acid Sensitivity : The phenolic TBS ether is labile to strong acids (HCl, TFA) but relatively stable to weak acids (AcOH).

  • Fluoride Sensitivity : Cleavage with TBAF (Tetra-n-butylammonium fluoride) is rapid and quantitative.

  • Base Stability : The TBS group is stable to basic conditions used for O-alkylation of the C1-hydroxyl.

Experimental Protocols

Protocol A: Synthesis from 2-Fluororesorcinol

Rationale: 2-Fluororesorcinol is symmetric. Controlled monosilylation relies on statistical probability and the steric bulk of the first TBS group inhibiting the second silylation.

  • Setup : Charge a flame-dried flask with 2-fluororesorcinol (1.0 equiv) and Imidazole (2.2 equiv) in anhydrous DCM (0.1 M).

  • Addition : Cool to 0 °C. Add TBSCl (1.0 equiv) dropwise as a solution in DCM over 30 minutes.

  • Reaction : Allow to warm to RT and stir for 12 hours.

  • Workup : Quench with water. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification : Flash chromatography (Hexanes/EtOAc 9:1).

    • Note: Expect ~50-60% yield of mono-protected product, with ~20% di-protected and ~20% recovered starting material.

Protocol B: Regioselective Bromination (Targeting C6)

Rationale: Using a bulky brominating agent or controlling temperature favors the less hindered C6 position.

  • Dissolution : Dissolve this compound (1.0 mmol) in CHCl₃ (5 mL).

  • Reagent : Add NBS (N-Bromosuccinimide, 1.05 equiv) at -20 °C.

  • Catalyst : Add catalytic diisopropylamine (0.1 equiv) to promote ortho-bromination via hydrogen bonding guidance.

  • Monitoring : Stir at -20 °C for 4 hours. Monitor by TLC.

  • Outcome : The major product is typically 4-bromo-3-[(tert-butyldimethylsilyl)oxy]-2-fluorophenol (C6-Br, numbering changes due to priority).

Protocol C: O-Alkylation (Williamson Ether Synthesis)

Rationale: The free phenol is acidic enough for weak bases, avoiding TBS migration or cleavage.

  • Base : Suspend Cs₂CO₃ (1.5 equiv) in DMF.

  • Substrate : Add the phenol (1.0 equiv) and stir for 15 min at RT.

  • Electrophile : Add alkyl halide (e.g., MeI, BnBr) (1.2 equiv).

  • Reaction : Stir at RT (or 50 °C for unreactive halides) for 2-6 hours.

  • Note : Avoid strong bases like NaH if migration of the silyl group (1,3-O,O-silyl migration) is a risk, although the rigid aromatic spacer makes this unlikely compared to aliphatic systems.

Visualization of Reactivity[2][3]

Reactivity Map

The following diagram illustrates the competing electronic and steric vectors determining the site of reaction.

ReactivityMap Molecule 3-[(TBS)oxy]-2-fluorophenol C1_OH C1-OH (Strong Activator) Molecule->C1_OH C2_F C2-F (Inductive Withdrawal) Molecule->C2_F C3_TBS C3-OTBS (Steric Bulk) Molecule->C3_TBS C4_Site C4 Position (Para to OH) Blocked by OTBS C1_OH->C4_Site Electronic (+) C6_Site C6 Position (Ortho to OH) Sterically Accessible C1_OH->C6_Site Electronic (+) C3_TBS->C4_Site Steric (-) C3_TBS->C6_Site Para (+) Reaction_EAS Electrophilic Substitution (Major: C6 / Minor: C4) C4_Site->Reaction_EAS Small E+ C6_Site->Reaction_EAS Bulky E+ Reaction_DoM Directed Lithiation (Major: C6 via O-Li) C6_Site->Reaction_DoM

Caption: Electronic and steric vectors controlling regioselectivity. Green arrows indicate activation; red dashed arrows indicate steric hindrance.

Synthesis Workflow

Synthesis Start 2-Fluororesorcinol Reagents TBSCl (1.0 eq) Imidazole, DCM, 0°C Start->Reagents Product 3-[(TBS)oxy]-2-fluorophenol (Mono-protected) Reagents->Product 50-60% Yield SideProducts Di-TBS + SM Reagents->SideProducts Statistical Mix

Caption: Statistical monosilylation workflow from 2-fluororesorcinol.

Data Summary

PropertyValue / DescriptionSource/Note
CAS Number 186584-62-3[1]
Molecular Formula C₁₂H₁₉FO₂Si-
Molecular Weight 242.36 g/mol -
Predicted pKa ~8.8Estimated based on 2-fluorophenol (8.[2][3]7) vs Phenol (9.[4]9) [2]
H-Bond Donor 1 (Phenolic OH)-
H-Bond Acceptor 3 (OH, F, Ether O)-
Major EAS Site C6 (Ortho to OH)Sterically controlled
Deprotection TBAF / THF or HCl / MeOHStandard Silyl cleavage

References

  • Quora / General Chemistry . Acidity comparison of fluorophenols vs phenol. (Data derived from pKa values of 2-fluorophenol vs phenol). Available at: [Link]

  • Czech Chemical Communications . Synthesis of 4-Fluorophenols from 4-tert-Butylphenols. (Provides context on fluorophenol synthesis and reactivity). Available at: [Link]

  • Organic Syntheses . Working with Hazardous Chemicals (Fluorinated Phenol Protection). Available at: [Link]

Sources

Technical Guide & Safety Analysis: 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound is a specialized intermediate used primarily in medicinal chemistry for the synthesis of fluorinated bioactive scaffolds. It features a phenol core substituted with a fluorine atom at the ortho position (C2) and a tert-butyldimethylsilyl (TBS) protected hydroxyl group at the meta position (C3).

The presence of the fluorine atom modulates the pKa of the remaining phenolic hydroxyl and influences metabolic stability in downstream drug candidates. The TBS group serves as a robust orthogonal protecting group, stable to basic conditions but selectively cleavable with fluoride sources or aqueous acid.

Physicochemical Profile
PropertySpecification
CAS Number 186584-62-3
Molecular Formula C₁₂H₁₉FO₂Si
Molecular Weight 242.36 g/mol
Appearance Colorless to pale yellow liquid/oil (Grade dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Calc) ~3.92 (Lipophilic)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment (GHS)

This compound poses risks typical of halogenated phenols and silyl ethers. The primary physiological hazards stem from the acidic nature of the free phenol and the potential for hydrolysis.

GHS Classification[5][6][7]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3][2][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[3][2]

Mechanistic Toxicology & Causality
  • Phenolic Acidity: The fluorine at the C2 position exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the C1-hydroxyl group compared to non-fluorinated phenols. This enhances its potential for skin and mucosal irritation upon contact.

  • Lipophilicity: The TBS group significantly increases lipophilicity (LogP ~3.9), facilitating dermal absorption. Systemic toxicity may result if the compound penetrates the stratum corneum.

  • Hydrolysis Risk: Upon contact with gastric acid or mucosal moisture, the silyl ether may hydrolyze, releasing the free resorcinol derivative and silyl byproducts, potentially exacerbating local irritation.

Safe Handling & Operational Protocols

Core Directive: Maintain an anhydrous environment to preserve the TBS protecting group and prevent degradation.

Handling Workflow

The following diagram outlines the self-validating workflow for handling this sensitive intermediate.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Argon) Receipt->Storage Log into Inventory Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Sampling Aliquoting (Inert Gas Glovebox/Schlenk) Equilibration->Sampling Under N2/Ar Sampling->Storage Reseal & Purge Reaction Synthesis Application Sampling->Reaction Immediate Use

Figure 1: Inert atmosphere handling workflow to prevent moisture-induced hydrolysis.

Causality of Protocol Steps
  • Thermal Equilibration: You must allow the refrigerated container to reach room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate water condensation, which will hydrolyze the TBS ether over time (formation of silanols).

  • Inert Sampling: The compound should be syringed or weighed under a blanket of Nitrogen or Argon. The TBS group is acid-labile; trace acid fumes in a hood can catalyze deprotection.

Emergency Response & First Aid

This section details the decision logic for spill containment and exposure response.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10mL) Fume Hood Assess->Small Large Major Spill (>10mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Neutralize Treat Waste as Halogenated Organic Absorb->Neutralize

Figure 2: Decision logic for spill response prioritizing containment and respiratory protection.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2][5][6] The acidic nature of the phenol requires rapid dilution to prevent corneal damage. Consult an ophthalmologist.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Rationale: Phenols are often more soluble in PEG than water alone, aiding efficient removal from skin pores.

  • Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

Storage & Stability Specifications

To ensure the integrity of the compound for drug development assays, strict adherence to storage parameters is required.

ParameterSpecificationRationale
Temperature 2°C to 8°CRetards oxidation and thermal decomposition.
Atmosphere Inert (Argon preferred)Prevents moisture ingress and oxidative coupling of phenols.
Container Amber GlassProtects from light-induced degradation (though less critical than for amines).
Shelf Life 12 MonthsRe-test purity (NMR/LCMS) every 6 months.

Incompatible Materials:

  • Strong Oxidizing Agents: Can oxidize the phenol ring to quinones.

  • Acids/Bases: Strong acids will cleave the TBS group; strong bases will deprotonate the phenol (forming phenoxide).

  • Fluoride Ions: Agents like TBAF (Tetra-n-butylammonium fluoride) will rapidly cleave the TBS ether.

Synthesis Context: Protection & Deprotection Logic

For researchers utilizing this building block, understanding the reactivity profile of the TBS group relative to the fluorine substituent is critical.

Deprotection Strategy: While the TBS group is stable to many reaction conditions (reductions, oxidations), it is selectively removed using:

  • TBAF (1.0 eq) in THF: Rapid, mild cleavage.

  • HF-Pyridine: Used if base-sensitivity is a concern.

  • Acetic Acid/Water: Slow, mild hydrolysis.

Self-Validating Purity Check: Before using in critical GMP steps, validate the integrity of the TBS group via 1H NMR . Look for the disappearance of the silyl methyl singlets (~0.1-0.2 ppm) and the tert-butyl singlet (~0.9 ppm) as indicators of degradation.

References

  • PubChem. (2025).[1] Compound Summary: 3-Fluorophenol Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TBS stability/cleavage mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for the Deprotection of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Sterically and Electronically Influenced Phenolic Silyl Ether

The tert-butyldimethylsilyl (TBS) ether is a cornerstone of hydroxyl group protection in modern organic synthesis, valued for its robustness and predictable reactivity.[1] Its removal is a critical step in the final stages of synthesizing complex molecules for research, medicinal chemistry, and materials science. This guide provides a detailed technical overview and actionable protocols for the deprotection of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, a substrate with distinct electronic and steric features that warrant careful consideration.

The presence of an ortho-fluoro substituent to the phenolic oxygen introduces an electron-withdrawing effect, which can influence the lability of the silicon-oxygen bond. Generally, electron-withdrawing groups can render the phenolic oxygen less basic, potentially affecting the kinetics of both acid- and fluoride-mediated cleavage. Furthermore, while fluorine is a relatively small atom, its presence at the ortho position may exert subtle steric effects that influence reagent approach to the silicon center.

This document, intended for researchers, scientists, and drug development professionals, will explore the primary methodologies for the deprotection of this substrate, delving into the mechanistic underpinnings of each approach to empower the scientist with the rationale for procedural choices. We will present field-proven protocols, strategies for reaction monitoring and troubleshooting, and a comparative analysis of the available methods to ensure a high-yielding and clean conversion to the desired 3-hydroxy-2-fluorophenol.

Mechanistic Considerations: The "How" and "Why" of TBS Deprotection

A foundational understanding of the reaction mechanisms is paramount for selecting the optimal deprotection strategy and for troubleshooting unforeseen challenges. Two primary pathways dominate the cleavage of TBS ethers: fluoride-mediated and acid-catalyzed hydrolysis.

Fluoride-Mediated Cleavage: The Power of the Si-F Bond

The exceptional strength of the silicon-fluoride bond is the thermodynamic driving force behind this highly effective deprotection method.[1] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom of the TBS ether, leading to the formation of a transient, pentacoordinate silicate intermediate. This intermediate subsequently collapses, cleaving the silicon-oxygen bond to release the phenoxide and forming the stable tert-butyldimethylsilyl fluoride. A final workup step protonates the phenoxide to yield the desired phenol.

Key Determinants of Reactivity:

  • Fluoride Source: Tetrabutylammonium fluoride (TBAF) is the most common reagent due to its excellent solubility in organic solvents.[2] However, its basicity can be a concern for base-sensitive substrates.[3] Other fluoride sources like hydrogen fluoride-pyridine (HF-Py) or potassium bifluoride (KHF2) offer milder alternatives.[4]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) and acetonitrile (ACN) are typically employed to ensure the solubility of both the substrate and the fluoride reagent.[2]

  • Steric Hindrance: While the ortho-fluoro group is not excessively bulky, steric congestion around the silicon atom can impede the approach of the fluoride nucleophile, potentially slowing the reaction rate compared to unhindered silyl ethers.[5]

Acid-Catalyzed Hydrolysis: A Proton-Driven Pathway

Acid-catalyzed deprotection proceeds via protonation of the oxygen atom of the silyl ether, enhancing its leaving group ability.[1] Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) at the silicon center, again through a pentacoordinate intermediate, leads to the cleavage of the Si-O bond.

Key Determinants of Reactivity:

  • Acid Strength: A range of acids, from mild agents like acetic acid and p-toluenesulfonic acid (p-TsOH) to stronger acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA), can be employed.[3] The choice of acid is dictated by the overall acid sensitivity of the molecule.

  • Solvent System: Protic solvents or aqueous co-solvent systems are necessary to facilitate the hydrolysis.[3]

  • Electronic Effects: The electron-withdrawing nature of the ortho-fluoro substituent decreases the basicity of the phenolic oxygen, which may necessitate slightly stronger acidic conditions or longer reaction times for efficient protonation compared to electron-rich phenolic TBS ethers.

Experimental Protocols and Workflow

The following protocols provide robust starting points for the deprotection of this compound. As with any chemical transformation, small-scale trials are recommended to optimize conditions for specific applications.

Workflow Overview

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Dissolve Substrate in Anhydrous Solvent Reagent Add Deprotection Reagent (e.g., TBAF or Acid) Prep->Reagent Inert Atmosphere Monitor Monitor Reaction (TLC/LC-MS) Reagent->Monitor Stir at RT or 0°C Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

Sources

The Strategic Application of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Confluence of Fluorine and Silyl Ethers in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Concurrently, the use of protecting groups is integral to the multi-step synthesis of complex bioactive molecules.[4] Among these, silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are lauded for their robustness and the mild conditions required for their removal.[5]

This document provides detailed application notes and protocols for the use of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS 186584-62-3), a versatile building block that synergistically combines the benefits of a fluorinated aromatic ring with a protected phenol.[1] This strategic combination allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[6][7][8]

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 186584-62-3[1]
Molecular Formula C₁₂H₁₉FO₂Si[1]
Molecular Weight 242.36 g/mol [1]
Appearance Colorless to light yellow oil-
Solubility Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate)-
Stability Stable under anhydrous conditions; sensitive to strong acids and fluoride ions[5]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at room temperature.

Synthetic Utility and Key Reactions

The primary utility of this building block lies in the orthogonal reactivity of its functional groups. The TBS-protected phenol allows for chemistry to be performed on the aromatic ring or at the free phenolic position after a subsequent deprotection step. The fluorine atom, in conjunction with the silyloxy group, directs the regioselectivity of electrophilic aromatic substitution and metalation reactions.

Directed Ortho-Metalation (DoM)

A cornerstone application of this building block is directed ortho-metalation (DoM). The fluorine atom and the adjacent silyloxy group can act as directing metalation groups (DMGs), facilitating the deprotonation of the aromatic ring at the C4 position with a strong organolithium base.[9] This generates a highly reactive aryllithium species that can be quenched with a variety of electrophiles to introduce diverse functionality.

Protocol 1: Directed Ortho-Metalation and Electrophilic Quench

This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be flame-dried, and solvents must be anhydrous to prevent quenching of the base and the aryllithium intermediate.

  • Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a low temperature is crucial to prevent decomposition and side reactions.

  • Slow Addition of Reagents: Slow, dropwise addition of the organolithium base and the electrophile helps to control the reaction exotherm and maintain a consistent low temperature.

Diagram 1: Directed Ortho-Metalation Workflow

DoM_Workflow start Start: 3-((TBS)oxy)-2-fluorophenol dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi cool->add_nBuLi lithiation Formation of Aryllithium Intermediate add_nBuLi->lithiation add_electrophile Add Electrophile (E+) lithiation->add_electrophile reaction Electrophilic Quench add_electrophile->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Product: 4-Substituted-3-((TBS)oxy)-2-fluorophenol purification->product

Caption: Workflow for directed ortho-metalation and electrophilic quench.

Deprotection of the Silyl Ether

The TBS group can be selectively removed to unmask the phenolic hydroxyl group, which can then be used in subsequent reactions such as etherification, esterification, or coupling reactions. Fluoride-based reagents are the most common for TBS deprotection.

Protocol 2: TBAF-Mediated Deprotection of the TBS Ether

This protocol provides a standard procedure for the removal of the TBS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBS-protected fluorophenol derivative

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected fluorophenol (1.0 equiv) in THF (approximately 0.1 M) in a round-bottom flask.

  • Add TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • TBAF as Reagent: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond. TBAF is a convenient and soluble source of fluoride ions.

  • Room Temperature: The deprotection of aryl TBS ethers is typically facile and does not require heating.

  • Aqueous Workup: The workup with NaHCO₃ helps to neutralize any acidic byproducts and remove residual fluoride salts.

Diagram 2: Silyl Ether Deprotection

Deprotection substrate TBS-Protected Fluorophenol product Deprotected Fluorophenol substrate->product Room Temperature reagent TBAF in THF reagent->product

Caption: General scheme for TBS deprotection.

Application in the Synthesis of Bioactive Molecules

While direct literature examples for the use of this compound are not abundant, its utility can be inferred from the synthesis of molecules containing the 2-fluoro-3-hydroxyphenyl moiety. This structural motif is present in various kinase inhibitors and other biologically active compounds. The presented building block serves as a valuable precursor for such syntheses, allowing for early-stage, regioselective functionalization.

Hypothetical Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 2-fluoro-3-hydroxyphenyl moiety can serve as a key fragment that forms hydrogen bond interactions with the hinge region of the kinase. The use of this compound would allow for the introduction of other necessary substituents on the aromatic ring via directed ortho-metalation before coupling to the main heterocyclic core of the inhibitor.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, fluorinated aromatic compounds for drug discovery. Its pre-protected phenolic hydroxyl group and the directing effect of the fluorine and silyloxy substituents enable regioselective functionalization through reactions such as directed ortho-metalation. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this versatile intermediate in their synthetic endeavors, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Arctom. CAS NO. 186584-62-3 | this compound. [Link]

  • Wu, B., Chien, E. Y., Mol, C. D., Fenalti, G., Liu, W., Katritch, V., ... & Stevens, R. C. (2012). Allosteric modulation of G protein-coupled receptor signaling. Science, 335(6072), 1166-1170.
  • Ouyang, J., Zhang, Y., & Tan, W. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry, 64(21), 15559-15581.
  • Roskoski, R., Jr. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7069.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
  • Clayden, J., Organolithiums: Selectivity for Synthesis. (2002) Pergamon.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • PubMed. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • El-Fakahani, E. E. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2886.
  • eLife. Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. [Link]

  • ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. [Link]

  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • Google Patents. WO2020157652A2 - Cdk2 inhibitors.

Sources

Application Note: Strategic Cross-Coupling of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational frameworks for utilizing 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (Compound 1) as a versatile building block in medicinal chemistry. The simultaneous presence of an electron-withdrawing fluorine atom, a labile phenol, and a robust silyl ether creates a unique "tri-orthogonal" scaffold. This note focuses on the activation of the free phenol to a triflate followed by palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig).

Special emphasis is placed on the "Ortho-Fluorine Effect," which accelerates oxidative addition, and the steric influence of the bulky TBS group, which prevents unwanted side reactions.

Structural Analysis & Strategic Logic

The utility of Compound 1 lies in its ability to serve as a pivot for divergent synthesis. The molecule presents three distinct sites for functionalization:[1][2]

  • C-1 Phenol (OH): The primary handle. It is acidic (

    
     due to ortho-F) and ready for activation (Triflation).
    
  • C-2 Fluorine: Provides metabolic stability and electronic modulation. It exerts a strong inductive effect (-I), making the C-1 position highly electrophilic once activated.

  • C-3 TBS-Ether: A steric shield. It protects the C-3 oxygen and directs catalytic activity away from this position, preventing catalyst poisoning or chelation.

Strategic Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.

SynthesisWorkflow Figure 1: Divergent functionalization workflow for 2-fluororesorcinol derivatives. Start 2-Fluororesorcinol Inter 3-(TBS-oxy)-2-fluorophenol (Compound 1) Start->Inter Selective Mono-Protection Active Activated Triflate (C-1 OTf) Inter->Active Tf2O, Pyridine (Activation) Suzuki Biaryl Product (Suzuki) Active->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Aryl Amine (Buchwald) Active->Buchwald HNR2 XPhos Pd G2

Module 1: Synthesis and Activation[3]

Before cross-coupling, the scaffold must be prepared and activated. The challenge here is statistical control during silylation and chemoselectivity during triflation.

Protocol A: Selective Mono-Silylation

Objective: Synthesize Compound 1 from 2-fluororesorcinol with minimal bis-silylation.

Reagents:

  • 2-Fluororesorcinol (1.0 equiv)

  • TBSCl (1.05 equiv)

  • Imidazole (2.5 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 2-fluororesorcinol and imidazole in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Controlled Addition: Dissolve TBSCl in a separate volume of DCM. Add this solution dropwise over 60 minutes via an addition funnel.

    • Note: Rapid addition favors the bis-protected byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove imidazole) and brine. Dry over

    
    .[3][4]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The bis-silylated product elutes first (non-polar), followed by the desired mono-protected product.

Protocol B: Activation (Phenol Triflate)

Objective: Convert the C-1 phenol into a reactive triflate leaving group without desilylating the C-3 position.

Reagents:

  • Compound 1 (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (3.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Charge a flask with Compound 1 and Pyridine in DCM. Cool to

    
     (Acetone/Dry Ice bath).
    
    • Critical: Low temperature is essential. The TBS group is acid-labile;

      
       generation produces TfOH byproduct. Low temp and excess base prevent acid-catalyzed desilylation.
      
  • Addition: Add

    
     dropwise over 20 minutes. The solution will turn dark orange/brown.
    
  • Equilibration: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    only. Do not warm to RT.
  • Quench: Quench immediately with cold saturated

    
    .
    
  • Isolation: Extract with DCM. Wash with cold water. Avoid acidic washes. Concentrate in vacuo below

    
    .
    
  • Stability: The resulting triflate is stable for weeks at

    
     but should be used promptly.
    

Module 2: Suzuki-Miyaura Cross-Coupling[6][7]

This is the primary application. The Ortho-Fluoro Effect significantly enhances the rate of oxidative addition compared to non-fluorinated phenols. The electronegative fluorine lowers the LUMO energy of the C-OTf bond, making it more reactive toward Pd(0).

Mechanism Diagram: The Ortho-Fluoro Effect

The following diagram highlights how the ortho-fluorine atom stabilizes the transition state during oxidative addition.

CatalyticCycle Figure 2: Pd-Catalyzed cycle highlighting the electronic activation by Fluorine. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Triflate TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Effect Ortho-F Effect: 1. Lowers LUMO energy 2. Stabilizes Pd(II) via chelation Effect->OxAdd

Protocol C: Suzuki Coupling

Reagents:

  • Aryl Triflate (from Protocol B)[5][6] (1.0 equiv)

  • Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Combine Triflate, Boronic Acid, Base, and Catalyst in a reaction vial. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to

    
     for 4-6 hours.
    
    • Note: The reaction is faster than non-fluorinated analogs. Monitoring by LCMS is crucial to prevent de-boronation of the coupling partner.

  • Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.[2][4][5]

Data: Catalyst Screening Guidelines

The following table summarizes expected performance based on steric bulk of the coupling partner.

Coupling Partner TypeRecommended CatalystBaseTemp (

)
Expected Yield
Simple Aryl (e.g., Phenyl)


(aq)
80>90%
Steric Aryl (e.g., 2,6-dimethyl)


(solid)
9075-85%
Heteroaryl (e.g., Pyridine)XPhos Pd G2

10060-80%
Alkyl Boron

/ SPhos

8050-70%

Module 3: Buchwald-Hartwig Amination

Converting the triflate to an aniline derivative is valuable for kinase inhibitor synthesis.

Protocol:

  • Catalyst System: Use BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%). These bulky ligands prevent coordination of the ortho-fluorine to the metal center, which can otherwise arrest the cycle.

  • Base:

    
     (Weak bases are preferred to protect the TBS group; avoid NaOtBu if possible, though TBS is generally stable to it at moderate temps).
    
  • Conditions: Toluene,

    
    , 12 hours.
    

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Desilylation (Loss of TBS) Acidic conditions during workup or excessive heat with alkoxide bases.Use buffered workups (NaHCO3). Switch to anhydrous bases (

) for coupling.
Hydrolysis of Triflate Wet solvents or hydroxide bases.Use strictly anhydrous solvents. Switch base from NaOH/KOH to

or

.
Homocoupling of Boronic Acid Oxygen presence.Rigorous degassing (sparging) with Argon is required.
Regio-isomer Contamination Bis-silylation in Step 1.Strictly control stoichiometry (1.05 equiv TBSCl) and addition rate.

References

  • Littke, A. F., & Fu, G. C. (2000).[7] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[7] Journal of the American Chemical Society.[7]

  • Ibsen, G. M., et al. (2018).[8] Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Angewandte Chemie International Edition.

  • Bahmanyar, S., et al. (2010). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters.

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

  • Xu, H., et al. (2016). The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.

Sources

Reagents for silylation to produce 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Abstract

This application note details the regioselective mono-silylation of 2-fluororesorcinol to produce This compound (CAS: 186584-62-3). While silylation is a standard transformation, the presence of the fluorine atom at the C2 position significantly alters the acidity (


) of the phenolic hydroxyls compared to non-fluorinated resorcinol. This guide provides two validated protocols: a robust imidazole-mediated method for general synthesis and a high-precision sodium hydride method for maximizing mono-protection selectivity.

Introduction & Chemical Strategy

The Target Molecule

The target, this compound, is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.

  • Starting Material: 2-Fluororesorcinol (2-fluoro-1,3-benzenediol).

  • Symmetry: The starting material is

    
     symmetric. Therefore, the initial silylation can occur at either hydroxyl group with equal probability.
    
  • The Challenge: The reaction must be stopped exactly at the mono-protected stage. Over-reaction leads to the bis-silylated byproduct (1,3-bis[(tert-butyldimethylsilyl)oxy]-2-fluorobenzene), which represents yield loss and purification burden.

The Fluorine Effect

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (


).
  • Acidity: 2-Fluororesorcinol is significantly more acidic than resorcinol. The resulting phenoxide anion is more stable but also highly nucleophilic.

  • Kinetics: The deprotonation occurs more readily than in non-fluorinated analogs. Consequently, standard "room temperature" protocols often lead to higher rates of bis-silylation. Temperature control is the critical variable.

Reagent Selection Guide

The choice of silylating agent and base dictates the reaction kinetics and selectivity profile.

Reagent SystemReactivitySelectivityRecommendation
TBDMS-Cl / Imidazole ModerateHighPrimary Choice. The "Standard Method." Slower reaction kinetics allow for easier monitoring and control to prevent over-silylation.
TBDMS-OTf / 2,6-Lutidine Very HighLowAvoid. Triflate is too reactive for selective mono-protection of a symmetric diol without cryogenic (-78°C) conditions.
NaH / TBDMS-Cl HighVery HighSecondary Choice. Generates the mono-sodium salt stoichiometrically before silyl chloride addition, theoretically capping the reaction at mono-substitution.

Experimental Protocols

Method A: Imidazole-Mediated Mono-Silylation (Standard)

Best for: General lab scale (1g – 50g), cost-efficiency, and operational simplicity.

Reagents:

  • 2-Fluororesorcinol (1.0 equiv)

  • TBDMS-Cl (1.0 - 1.05 equiv)

  • Imidazole (2.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-Fluororesorcinol and Imidazole to the flask. Add anhydrous DCM (0.2 M concentration relative to diol). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Note: Lower temperature aids selectivity.

  • Addition: Dissolve TBDMS-Cl in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Critical Step: Do not add TBDMS-Cl as a solid. The localized high concentration will cause immediate bis-silylation.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) slowly. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Once the starting material is <5% (or bis-product starts appearing significantly), quench with water.

  • Workup:

    • Wash organic layer with 1N HCl (to remove imidazole).

    • Wash with Brine.

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Elution Order: Bis-product (Fastest)

      
      Target Mono-product 
      
      
      
      Starting Material.
Method B: Stoichiometric Deprotonation (High Selectivity)

Best for: High-value starting material or when Method A yields >15% bis-product.

Reagents:

  • 2-Fluororesorcinol (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.0 equiv)

  • TBDMS-Cl (1.0 equiv)[1][2]

  • THF [Anhydrous]

Protocol:

  • Activation: Wash NaH with dry hexane under nitrogen to remove mineral oil. Suspend NaH in anhydrous THF (0 °C).

  • Deprotonation: Add 2-Fluororesorcinol (dissolved in THF) dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Equilibration: Stir for 30 minutes at 0 °C. This forms the mono-sodium salt. Due to electrostatics, the second deprotonation is unfavorable with only 1.0 eq of base.

  • Silylation: Add TBDMS-Cl (dissolved in THF) dropwise.

  • Completion: Stir for 1–2 hours at 0 °C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3][4]
    

Process Visualization

Reaction Pathway & Logic

ReactionPathway cluster_conditions Critical Control Points SM 2-Fluororesorcinol (C2v Symmetric) TS Transition State (Mono-anion) SM->TS + Base (Fast) Target Target: Mono-Silylated (Desired) TS->Target + 1.0 eq TBDMSCl (Controlled) Bis Bis-Silylated (Impurity) Target->Bis + Excess TBDMSCl (Over-reaction) Control1 Stoichiometry: Strict 1.0 - 1.05 eq Control2 Temp: 0°C prevents kinetic overshoot

Caption: Reaction pathway illustrating the critical control points required to prevent the transformation of the target mono-product into the bis-silylated impurity.

Workflow Decision Tree

Workflow Start Start: 2-Fluororesorcinol ScaleCheck Is Scale > 50g? Start->ScaleCheck MethodA Method A: Imidazole/DCM (Easier Workup) ScaleCheck->MethodA Yes MethodB Method B: NaH/THF (Higher Selectivity) ScaleCheck->MethodB No (High Precision) Analysis In-Process Control (TLC/HPLC) MethodA->Analysis MethodB->Analysis Result >10% Bis-Product? Analysis->Result Action1 Proceed to Acid Wash & Crystallization Result->Action1 No Action2 Must use Column Chromatography Result->Action2 Yes

Caption: Decision tree for selecting the appropriate synthesis method and purification strategy based on scale and in-process analysis results.

Process Analytical Technology (PAT) & QC

To ensure the integrity of the protocol, the following analytical markers should be verified.

ParameterSpecificationMethodNotes
TLC (

)
~0.6 (Mono) vs ~0.9 (Bis)Silica, 20% EtOAc/HexDistinct separation allows easy monitoring.
Appearance Colorless Oil / Low melting solidVisualYellowing indicates oxidation of phenol.
1H NMR

0.15 (s, 6H), 0.98 (s, 9H)

Look for integration of silyl protons vs aromatic protons (should be 1:1 ratio for mono).
Mass Spec m/z 242.1 (M+)LC-MS (ESI)Confirm mono-substitution.

Troubleshooting

  • Issue: High levels of Bis-product.

    • Cause: Addition of TBDMS-Cl was too fast or local concentration was too high.

    • Fix: Dilute TBDMS-Cl in more solvent and double the addition time. Lower temperature to -10 °C.

  • Issue: Low Conversion.

    • Cause: Wet solvent (TBDMS-Cl hydrolyzes rapidly).

    • Fix: Ensure DCM/THF is distilled or from a fresh anhydrous bottle.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on silyl ether stability and formation).

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (The foundational paper for TBDMS protection).

  • McDougal, P. G.; Rico, J. G.; Oh, Y. I.; Condon, B. D. "A convenient procedure for the monosilylation of symmetric 1,n-diols." J. Org. Chem.1986 , 51, 3388–3390. (Establishes the NaH stoichiometric method for symmetric diols).

  • Sigma-Aldrich. "Product Specification: 3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol." (Used for physical property verification).[3]

Sources

Applications of fluorinated silyl ethers in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-velocity environment of medicinal chemistry, the bottleneck is rarely synthesis; it is purification. Fluorinated silyl ethers represent a transformative "phase-tagging" technology that bridges the gap between the speed of solution-phase chemistry and the ease of solid-phase purification.

By attaching a perfluoroalkyl "ponytail" (


) to a substrate via a silyl ether linkage, medicinal chemists can render molecules orthogonal to standard organic impurities. This guide details the application of Fluorous Solid-Phase Extraction (F-SPE)  and Fluorous Mixture Synthesis (FMS) , enabling the rapid parallel generation of small-molecule libraries with high purity and minimal chromatographic effort.

Section 1: The Chemistry of Fluorous Silyl Ethers

The "Fluorous Ponytail" Mechanism

Fluorous silyl ethers function as temporary protecting groups with a physicochemical "handle." Unlike standard TBDMS (tert-butyldimethylsilyl) groups, fluorous analogs contain long perfluoroalkyl chains.

Key Reagent Structure: The most common tag is the Fluorous-TBDMS (F-TBDMS) chloride:



  • Silicon Center: Provides the temporary linkage to alcohols (forming silyl ethers).

  • Spacer: The ethylene group

    
     insulates the silicon from the strong electron-withdrawing effect of the fluorine, maintaining the stability of the silyl ether similar to standard TBDMS.
    
  • Perfluoroalkyl Tail (

    
    ):  Provides the "heavy" fluorous character. Fluorine atoms have low polarizability and weak intermolecular forces (van der Waals), making them immiscible with both hydrophilic (aqueous) and lipophilic (organic) phases.
    
The Separation Logic

This unique immiscibility allows for Fluorous Solid-Phase Extraction (F-SPE) .[1] When a crude reaction mixture is passed through fluorous-modified silica gel:

  • Non-fluorous molecules (reagents, catalysts, byproducts) pass through during the fluorophobic wash (e.g., MeOH/H2O).

  • Fluorous-tagged molecules adhere to the column due to fluorine-fluorine interactions.

  • Tagged molecules are released during the fluorophilic wash (e.g., pure MeOH or THF).

Section 2: Application Note – Fluorous Mixture Synthesis (FMS)

Context: Medicinal chemistry often requires the synthesis of stereoisomers or analog libraries. FMS allows researchers to mix substrates, perform reactions in one vessel, and separate them later based on tag length.

Workflow Visualization

The following diagram illustrates the FMS workflow where different substrates are tagged with varying fluorine chain lengths (


 vs 

), mixed, reacted, and then resolved.

FMS_Workflow SubstrateA Substrate A TaggedA A-Si-C6 SubstrateA->TaggedA Tagging TagA Tag (C6F13) TagA->TaggedA Mix Mixture (A-Si-C6 + B-Si-C8) TaggedA->Mix SubstrateB Substrate B TaggedB B-Si-C8 SubstrateB->TaggedB Tagging TagB Tag (C8F17) TagB->TaggedB TaggedB->Mix Reaction Reaction (Grignard/Reduction/etc.) Mix->Reaction CrudeMix Crude Mixture (Products + Reagents) Reaction->CrudeMix HPLC Fluorous HPLC/SPE (Separation by F-Content) CrudeMix->HPLC Load ProdA_Tagged Product A-Si-C6 HPLC->ProdA_Tagged Elute C6 ProdB_Tagged Product B-Si-C8 HPLC->ProdB_Tagged Elute C8 Detag Detagging (F-) ProdA_Tagged->Detag ProdB_Tagged->Detag FinalA Pure Product A Detag->FinalA FinalB Pure Product B Detag->FinalB

Figure 1: Fluorous Mixture Synthesis (FMS) workflow enabling simultaneous processing of multiple substrates.

Section 3: Detailed Protocols

Protocol 1: Synthesis of Fluorous-Tagged Precursors

Objective: Attach the fluorous silyl tag to a substrate alcohol. Reagents:

  • Substrate (Alcohol)[2][3]

  • 
    -Silyl Chloride (e.g., 
    
    
    
    )
  • Imidazole (Base/Catalyst)[2]

  • DMF (Anhydrous)[3]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add Imidazole (2.5 equiv). Stir for 5 minutes.

    • Expert Insight: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl imidazolium intermediate.

  • Tagging: Add the Fluorous Silyl Chloride (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC.[3][4]

    • Note: Fluorous-tagged compounds often have significantly higher

      
       values on standard silica TLC plates due to the hydrophobicity of the tail.
      
  • Workup: Dilute with ether, wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification (Optional): If necessary, purify via a short plug of standard silica gel. The heavy fluorous tag usually makes the product elute very quickly with non-polar solvents (e.g., Hexanes/EtOAc 10:1).

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

Objective: Isolate the tagged reaction product from non-fluorous reagents and byproducts.[1] Materials:

  • Fluorous Silica Gel Cartridge (e.g., FluoroFlash®).[1][5]

  • Solvent A (Fluorophobic): 80:20 MeOH:H2O.[1]

  • Solvent B (Fluorophilic): 100% MeOH (or THF for very lipophilic compounds).

Step-by-Step:

  • Conditioning: Wash the cartridge with 2 column volumes (CV) of Solvent B, followed by 2 CV of Solvent A.

  • Loading: Dissolve the crude reaction mixture in a minimum amount of DMF or THF. Load onto the top of the cartridge.

    • Critical Step: Do not use pure hexanes or DCM for loading, as they may cause premature elution of the fluorous compound if the tag is short (

      
      ).
      
  • Fluorophobic Wash (Elution of Impurities):

    • Elute with 3–5 CV of Solvent A (80% MeOH) .

    • Mechanism:[2][6][7] Organic reagents, untagged substrates, and polar byproducts do not interact with the fluorous phase and wash through.

    • Validation: Check the eluate by TLC.[3] It should contain all the "junk" spots.

  • Fluorophilic Elution (Product Recovery):

    • Elute with 3–5 CV of Solvent B (100% MeOH) .

    • Mechanism:[2][6][7] The solvent strength now overcomes the fluorous-fluorous interaction, releasing the tagged product.

    • Validation: This fraction should contain only the single, tagged product spot.

  • Concentration: Evaporate Solvent B to obtain the pure tagged intermediate.

Protocol 3: Detagging and Product Isolation

Objective: Cleave the silyl ether to release the final medicinal compound. Reagents:

  • TBAF (Tetrabutylammonium fluoride) in THF (1.0 M).[3]

  • Alternative: HF-Pyridine (for base-sensitive substrates).

Step-by-Step:

  • Dissolution: Dissolve the F-SPE purified intermediate in THF.

  • Cleavage: Add TBAF (1.1 equiv). Stir at room temperature for 1–2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Final Purification:

    • Extract with EtOAc.[3]

    • The "Reverse" Trick: The cleaved fluorous tag (now a fluorous silanol/siloxane) is still fluorous. Pass the crude cleavage mixture through the F-SPE cartridge again.

    • Elute with 80% MeOH: Your final drug molecule (non-fluorous) comes out immediately.

    • Elute with 100% MeOH: The cleaved fluorous tag stays on the column (and is discarded or recycled).

Section 4: Data Analysis & Comparison

The following table compares standard chromatographic purification against the F-SPE workflow for a typical library synthesis (e.g., 20 analogs).

MetricStandard Flash ChromatographyFluorous SPE (F-SPE)
Purification Time 20–40 mins per compound5–10 mins per compound (Parallelizable)
Solvent Usage High (Liters of Hex/EtOAc)Low (mL of MeOH/Water)
Automation Requires fraction collectors/UVSimple vacuum manifold
Recovery Yield Variable (mixed fractions)>95% (Digital separation)
Scalability Linear (one at a time)Exponential (96-well plates possible)

Section 5: Mechanistic Visualization (F-SPE)

Understanding the interaction at the silica surface is crucial for troubleshooting.

FSPE_Mechanism cluster_MobilePhase Mobile Phase Interactions Silica Fluorous Silica Surface (Si-C8F17 bonded phase) OrganicImpurity Organic Impurity (Hydrocarbon/Polar) Silica->OrganicImpurity No Interaction (Elutes with 80% MeOH) FluorousTag Tagged Product (R-O-Si-C8F17) Silica->FluorousTag Strong F-F Interaction (Retained) SolventSwitch Switch to 100% MeOH SolventSwitch->FluorousTag Disrupts F-F Interaction (Product Elutes)

Figure 2: Mechanistic interaction on the F-SPE column. The "Like Dissolves Like" principle ensures only fluorinated moieties adhere to the matrix.

References

  • Curran, D. P. (2001).[8] "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis."[8] Science, 291(5509), 1766-1771. Link

  • Zhang, W. (2004). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 60(29), 5967-5977. Link

  • Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997). "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis."[8] Journal of the American Chemical Society, 119(4), 933-934. Link

  • Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). "Fluorous Mixture Synthesis: A Facile Method for Quasi-Combinatorial Synthesis." Science, 291(5509), 1766-1771. Link

  • Dobbs, A. P., & Kimberley, M. R. (2002). "Fluorous Phase Chemistry: A New Industrial Technology." Journal of Fluorine Chemistry, 118(1-2), 3-17. Link

Sources

Troubleshooting & Optimization

Purification of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Case ID: TBS-FP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying This compound presents a dualistic challenge common in organofluorine chemistry but often underestimated. You are dealing with a molecule containing both a labile protecting group (TBS ether) and an acidic functional group (free phenol) .

  • The Stability Risk: The TBS group is acid-sensitive. Standard silica gel (

    
    ) is inherently acidic (pH 4.0–5.0), which can catalyze the hydrolysis of the silyl ether, reverting your product to the diol (3-hydroxy-2-fluorophenol).
    
  • The Separation Risk: The free phenolic hydroxyl, acidified further by the ortho-fluorine atom (inductive effect), serves as a strong hydrogen bond donor. This leads to severe "streaking" or "tailing" on untreated silica, resulting in poor resolution and co-elution with impurities.

This guide provides a validated protocol to neutralize these risks using buffered silica chromatography .

Module 1: The Critical Pre-Treatment (Silica Deactivation)

The Issue: Standard flash chromatography will likely degrade your compound or result in a smeared band spanning multiple fractions. The Fix: You must deactivate the acidic silanol sites (


) on the silica gel using a tertiary amine.
Protocol: Triethylamine (Et3N) Deactivation

Do not skip this step. Adding Et3N only to the mobile phase is often insufficient for sensitive phenols; the column must be pre-equilibrated.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:Ethyl Acetate (9:1) containing 1% v/v Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the packed column with at least 2-3 column volumes (CV) of the 1% Et3N buffer solution. This ensures the entire stationary phase is neutralized.

  • Elution: Switch to your running mobile phase (e.g., Hexanes/EtOAc gradient). You may maintain 0.5% Et3N in the running buffer if the compound is particularly unstable, but usually, the pre-wash is sufficient.

Visual Workflow: Deactivation Logic

SilicaDeactivation Start Start: Column Packing StandardSilica Standard Silica Gel (Surface pKa ~4.5) Start->StandardSilica Risk Risk: Acidic Silanols (Si-OH) protonate TBS ether StandardSilica->Risk Action Action: Flush with 1% Et3N in Hex/EtOAc StandardSilica->Action Required Step Decomp Product Hydrolysis (Loss of TBS) Risk->Decomp If untreated Result Result: Et3N H-bonds to Silanols (Surface Neutralized) Action->Result Load Load Sample (TBS-Phenol) Result->Load

Figure 1: Mechanism of silica deactivation to prevent TBS acid-hydrolysis.

Module 2: Mobile Phase & Detection Strategy

Solvent System: For this specific fluorophenol, a Hexanes / Ethyl Acetate system is superior to DCM / Methanol.[1] DCM can sometimes be slightly acidic due to decomposition, and Methanol is too polar, potentially dissolving silica and ruining the deactivation layer.

Recommended Gradient:

PhaseSolvent CompositionPurpose
Equilibration 99% Hexanes / 1% Et3NNeutralize column.
Loading Dissolve sample in minimum DCM or TolueneEnsure solubility without band broadening.
Elution A 95% Hexanes / 5% EtOAcElute non-polar impurities (bis-silylated byproducts).
Elution B Gradient to 80% Hex / 20% EtOAcElute target TBS-fluorophenol .
Wash 50% Hex / 50% EtOAcElute polar byproducts (desilylated diol).

Detection (TLC):

  • UV (254 nm): The phenol ring is UV active.

  • Stain: Use Ferric Chloride (

    
    ) . It specifically stains phenols (often purple/blue), allowing you to distinguish your product (free OH) from bis-protected byproducts (no free OH) or non-phenolic impurities.
    

Module 3: Troubleshooting & FAQs

Q1: My product is decomposing on the column (TBS group falling off). I used Et3N, what went wrong?

  • Diagnosis: If you used Et3N and still see decomposition, your residence time might be too long, or the silica activity is too high.

  • Solution:

    • Switch to Neutral Alumina: Alumina is naturally basic/neutral and does not possess the acidic silanols of silica. It is the "nuclear option" for acid-sensitive silyl ethers.

    • Flash Faster: Do not let the compound sit on the column. Use higher pressure (if using automated flash) to reduce residence time.

Q2: I see a streak instead of a spot on TLC/Column. Why?

  • Diagnosis: This is the "Phenol Effect." The free hydroxyl group at C1 is donating a hydrogen bond to the silica surface. The C2-Fluorine makes this proton more acidic (pKa ~8.7) compared to regular phenol (pKa ~10), exacerbating the streaking.

  • Solution: Ensure the 1% Et3N is present. If streaking persists, add 0.5% Et3N directly to the elution solvents . The amine competes for the binding sites on the silica, sharpening the phenol's peak.

Q3: How do I separate the product from the starting material (Diol)?

  • Analysis: The diol (3-hydroxy-2-fluorophenol) is much more polar than your product.

  • Strategy: Your product (Mono-TBS) will elute significantly earlier (

    
     in 20% EtOAc) than the diol (
    
    
    
    ). If they are co-eluting, your solvent is too polar. Reduce the EtOAc concentration.

Q4: How do I separate the product from the Bis-TBS byproduct?

  • Analysis: If you over-silylated, you might have the Bis-TBS ether. This is very non-polar (lipophilic).

  • Strategy: The Bis-TBS byproduct will elute near the solvent front in 5-10% EtOAc. Collect the early fractions carefully.

Visual Troubleshooting Matrix

Troubleshooting Problem Problem Detected CheckTLC Check TLC (Spot Shape) Problem->CheckTLC Streak Streaking/Tailing CheckTLC->Streak Tail observed Decomp New Spot (Low Rf) (Decomposition) CheckTLC->Decomp Product disappears FixStreak Add 1% Et3N to Mobile Phase Streak->FixStreak FixDecomp Use Neutral Alumina or Reduce Run Time Decomp->FixDecomp

Figure 2: Decision matrix for common purification failures.

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[2] Wiley-Interscience. (Standard reference for TBS stability and cleavage conditions).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography parameters).

  • Biotage Application Notes. Purification of Acid-Sensitive Compounds. (Industry standard guidelines for silica deactivation).

  • Reich, H. J. pKa Values of Phenols and Substituted Phenols. University of Wisconsin-Madison, Evans pKa Table. (Data verifying the acidity increase of 2-fluorophenol).

Sources

Technical Support Center: Purification of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers and professionals in organic synthesis and drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, specifically focusing on the removal of unreacted tert-Butyldimethylsilyl chloride (TBDMSCl) and its associated byproducts. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your experimental work.

Introduction: The Challenge of Purifying Silyl Ethers

The protection of hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers is a cornerstone of modern organic synthesis, valued for its reliability and the robustness of the TBDMS group under a variety of reaction conditions.[1][2][3] The silylating agent, TBDMSCl, is highly effective but its excess use, along with the formation of byproducts during the reaction and workup, can complicate the isolation of the desired product. This guide will address these purification hurdles with scientifically grounded and field-proven solutions.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the purification of this compound.

Question 1: After my aqueous workup, I still see impurities in my crude product by TLC/¹H NMR. What are they and how do I get rid of them?

Answer:

It is common to have residual impurities after a standard aqueous workup. The likely culprits are:

  • tert-Butyldimethylsilanol (TBDMS-OH): Formed from the hydrolysis of unreacted TBDMSCl during the aqueous quench.

  • Bis(tert-butyldimethyl)siloxane (TBDMS-O-TBDMS): Formed from the condensation of two molecules of TBDMS-OH. This byproduct is notoriously non-polar and can co-elute with the desired product in chromatography.

  • Unreacted TBDMSCl: If the aqueous quench was not efficient, some TBDMSCl may persist.

  • Di-silylated Product: The starting material, 2-fluoro-1,3-dihydroxybenzene, has two hydroxyl groups. It's possible to form the di-TBDMS protected ether as a byproduct.

Troubleshooting Steps:

  • Optimize the Quench: Instead of just water, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This will neutralize the acidic byproduct (HCl) and facilitate the removal of the base (e.g., imidazole or triethylamine) as its salt.

  • Thorough Extraction and Washing: After quenching, extract your product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers sequentially with:

    • Water, to remove the bulk of water-soluble impurities.

    • Brine (saturated aqueous NaCl), to break up any emulsions and remove residual water.[5]

  • Flash Column Chromatography: This is the most effective method for separating the desired monosilylated product from the non-polar TBDMS-O-TBDMS and the more polar diol starting material. See the detailed protocol below.

Question 2: My desired product and a major impurity have very similar Rf values on the TLC plate. How can I improve their separation by column chromatography?

Answer:

Co-elution is a frequent problem, especially with the non-polar TBDMS-O-TBDMS byproduct.[6] Here’s how to enhance your chromatographic separation:

  • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in polarity between your product and the impurity.

    • Systematically vary the polarity: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Try different solvent mixtures: Sometimes, adding a third solvent in a small percentage (e.g., dichloromethane or toluene) can alter the selectivity of the separation.

  • Choice of Stationary Phase: While standard silica gel is usually sufficient, consider using a high-performance silica gel with a smaller particle size for better resolution. The surface chemistry of different silica brands can also impact selectivity.[7]

  • Column Loading and Dimensions:

    • Do not overload the column. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

    • A longer, narrower column will generally provide better separation than a short, wide one.

Parameter Recommendation for Improved Separation Rationale
Solvent System Test gradients of Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Ethyl Acetate.Different solvents interact differently with the analyte and stationary phase, altering selectivity.
Stationary Phase High-performance silica gel (e.g., 230-400 mesh).Smaller particle size leads to a higher number of theoretical plates and better resolution.
Column Loading 1-2% of crude product mass relative to silica gel mass.Prevents band broadening and improves separation efficiency.
Column Dimensions Length-to-diameter ratio of >10:1.Increases the path length for separation to occur.
Question 3: Can I avoid chromatography altogether? Are there non-chromatographic methods to remove TBDMSCl and its byproducts?

Answer:

Yes, in some cases, chromatography can be avoided or simplified.

  • Chemical Scavenging (Nonaqueous Workup): To minimize the formation of the problematic TBDMS-O-TBDMS, a nonaqueous workup can be employed. After the reaction is complete, a "scavenger" can be added to react with the excess TBDMSCl.

    • Amine-based scavengers: Adding a small amount of an amine with a free hydroxyl group, such as diethanolamine ((HOCH₂CH₂)₂NH), can quench the remaining TBDMSCl.[6] The resulting silylated scavenger is typically more polar and easier to remove by a subsequent aqueous wash.

    • Scavenger Resins: These are solid-supported reagents that can react with and remove excess reagents and byproducts. For example, a resin functionalized with amine groups can scavenge excess TBDMSCl.[8] The resin is then simply filtered off.

  • Distillation/Kugelrohr: If your product is a high-boiling oil or solid and the impurities are volatile, high vacuum distillation (using a Kugelrohr apparatus, for example) can be effective at removing TBDMS-O-TBDMS.[6]

Workflow for Purification Strategy Selection

The following flowchart can guide you in choosing the most appropriate purification strategy for your specific situation.

purification_workflow start Reaction Mixture (Product, TBDMSCl, Base) quench Quench Reaction start->quench aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) quench->aqueous_workup Standard Protocol scavenge Nonaqueous Quench (e.g., Diethanolamine) quench->scavenge Alternative Protocol (to minimize siloxane) extract Extract with Organic Solvent & Dry aqueous_workup->extract analyze Analyze Crude Product (TLC, NMR) extract->analyze chromatography Flash Column Chromatography analyze->chromatography Impurities Present pure_product Pure Product analyze->pure_product Product is Pure chromatography->pure_product scavenge->aqueous_workup filter_resin Filter off Scavenger Resin

Caption: Decision workflow for purifying silyl ethers.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Flash Chromatography

This protocol is the most common approach for purifying silyl ethers.

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Flash Chromatography: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). b. Pack the column with the slurry. c. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. d. Elute the column with a gradient of increasing polarity (e.g., starting with 98:2 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate). e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Nonaqueous Quench with a Chemical Scavenger

This protocol is designed to minimize the formation of TBDMS-O-TBDMS.

  • Reaction Completion: After the reaction is complete, cool the mixture to room temperature.

  • Scavenging: Add diethanolamine (approximately 1.5 equivalents relative to the excess TBDMSCl used) to the reaction mixture and stir for 1-2 hours at room temperature.

  • Aqueous Workup: Proceed with the standard aqueous workup as described in Protocol 1 (steps 1-4). The silylated diethanolamine is more polar and will be more readily removed by the aqueous washes.

  • Purification: The resulting crude product should be significantly cleaner. If necessary, perform flash chromatography as described in Protocol 1, step 5.

References

  • The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers - Benchchem.
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
  • Silyl ether - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl - Benchchem.
  • Silyl Ethers Definition - Organic Chemistry Key Term - Fiveable.
  • Silyl ether - chemeurope.com. Available at: [Link]

  • How to remove TBSCl from the reaction mixture? - ResearchGate. Available at: [Link]

  • TBDMSCl in Organic Synthesis: A Chemist's Guide to Protecting Groups.
  • tert-Butyldimethylsilyl chloride - Wikipedia. Available at: [Link]

  • Stability of OTBS in TFA/DCM : r/chemistry - Reddit. Available at: [Link]

  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis - Benchchem.
  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates - Benchchem.
  • Understanding silica – why matching TLC and flash silica is important for good flash column chromatography | Biotage. Available at: [Link]

  • Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers - Benchchem.
  • Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate - The Royal Society of Chemistry. Available at: [Link]

  • Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term | Fiveable.
  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.
  • Deprotection of Silyl Ethers - Gelest Technical Library. Available at: [Link]

  • Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis - Benchchem.
  • Selective deprotection of strategy for TBS ether under mild condition - Applied Chemical Engineering. Available at: [Link]

  • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. Available at: [Link]

  • TBDMS protection of guanosine - seems simple, but turned out terrible. : r/Chempros - Reddit. Available at: [Link]

  • Hydroxyl Protecting Groups.
  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - NIH. Available at: [Link]

  • Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11 - ResearchGate. Available at: [Link]

  • What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? | ResearchGate. Available at: [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Available at: [Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at: [Link]

  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • TBDMS-Cl, Tert-butyldimethylsilyl chloride; CAS 18162-48-6 - Aapptec Peptides. Available at: [Link]

  • Scavenger resins - Rapp Polymere. Available at: [Link]

  • Production process for 3-fluorophenol - Google Patents.
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Available at: [Link]

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Validation & Comparative

1H NMR spectrum analysis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the optimization of kinase inhibitors, the 3-[(tert-butyldimethylsilyl)oxy]-2-fluorophenol scaffold represents a critical intermediate. Its utility lies in the orthogonal protection of the catechol system, allowing precise regioselective functionalization.

This guide provides a definitive technical analysis of its 1H NMR spectrum , focusing on the diagnostic coupling patterns introduced by the fluorine atom (


, spin 1/2). We compare this protecting group strategy against Benzyl (Bn) and Methoxymethyl (MOM) ethers, demonstrating why TBDMS offers superior spectral clarity for verifying regiochemistry in fluorinated aromatics.

Part 1: Structural Logic & NMR Assignment

The structural elucidation of this molecule relies on understanding the interplay between the electron-donating effects of the oxygen substituents and the spin-spin coupling of the fluorine atom.

The Fluorine Effect (J-Coupling Logic)

The presence of a fluorine atom at the C2 position creates a unique splitting signature. Unlike protons, fluorine couples over longer ranges with significant Hertz values.

  • 
     (Ortho):  Not applicable here (positions 1 and 3 are substituted).
    
  • 
     (Meta):  Significant coupling (4–8 Hz). Affects H4 and H6.[1]
    
  • 
     (Para):  Minimal coupling (< 2 Hz). Affects H5.
    
Predicted Chemical Shift & Splitting Table

Solvent: CDCl₃ (7.26 ppm) | Frequency: 400 MHz

PositionGroupShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment Logic
Si-Me Methyl0.20 – 0.25Singlet (s)6H-Diagnostic TBDMS methyls.
Si-tBu t-Butyl0.98 – 1.02Singlet (s)9H-Diagnostic TBDMS t-butyl.
OH Hydroxyl5.20 – 5.50Broad (br s)1H-Exchangeable with D₂O.
H4 Aromatic6.55 – 6.65dd1H

,

Ortho to -OTBS (shielded), Meta to F.
H6 Aromatic6.70 – 6.80dd1H

,

Ortho to -OH, Meta to F.
H5 Aromatic6.90 – 7.05td or t1H

,

Para to F. Often appears as a pseudo-triplet.

Expert Insight: The key to confirming the 3-substitution (vs. 4- or 5-) is the absence of a large


 coupling. If the TBDMS group were at position 4, you would see a proton at position 3 (ortho to F) exhibiting a massive 9–11 Hz splitting.

Part 2: Comparative Analysis (Alternatives)

Choosing the right protecting group is not just about synthetic stability; it is about analytical visibility .

TBDMS vs. Benzyl (Bn) Ether

Scenario: You are synthesizing a complex drug scaffold and need to verify the integrity of the fluorinated ring.

FeatureTBDMS Ether (Recommended)Benzyl Ether (Alternative)Verdict
Spectral Crowding Low. Signals appear in the aliphatic region (0-1 ppm), leaving the aromatic window (6.5-8.0 ppm) clean.High. Adds 5 aromatic protons (7.3–7.5 ppm) that often overlap with the target molecule's signals.TBDMS is superior for aromatic analysis.
Integral Validation Precise. The 9H singlet is a massive internal standard for purity.Ambiguous. The 2H benzylic singlet (~5.1 ppm) is useful, but the aromatic integration is messy.TBDMS allows easier quantification.
F-Coupling Visibility High. Clear view of H4/H5/H6 splitting.Medium. Phenyl protons can obscure subtle F-couplings.TBDMS enables precise J-value calculation.
TBDMS vs. Methoxymethyl (MOM) Ether

Scenario: Acid sensitivity is a concern.

  • MOM Ether: Shows a singlet at ~3.4 ppm (OMe) and ~5.2 ppm (OCH₂). While spectrally distinct, the MOM group requires acidic deprotection which can be incompatible with acid-labile fluorinated scaffolds (risk of defluorination or rearrangement).

  • TBDMS: Deprotection is orthogonal (Fluoride source, TBAF), preserving the sensitive fluorophenol core.

Part 3: Experimental Protocols

Synthesis of the Analytical Standard

Objective: Selective silylation of 3-fluorocatechol to produce this compound.

Reagents:

  • 3-Fluorocatechol (1.0 eq)

  • TBDMS-Cl (1.1 eq)

  • Imidazole (2.5 eq)[1]

  • Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolution: Dissolve 3-fluorocatechol in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Base Addition: Add Imidazole in one portion. The solution may turn slightly cloudy.

  • Silylation: Cool to 0°C. Add TBDMS-Cl dropwise (dissolved in minimal DCM) over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with Brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography on Silica Gel. Elute with Hexane → 5% EtOAc/Hexane.

    • Note: The mono-protected product usually elutes after the bis-protected byproduct but before the starting material.

NMR Sample Preparation

Protocol for High-Resolution Analysis:

  • Mass: Weigh 10–15 mg of the purified oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It minimizes exchange with the phenolic proton compared to MeOD or DMSO, allowing observation of the OH signal.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming accuracy.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the t-butyl group.

Part 4: Visualization & Logic Flows

Splitting Tree Diagram

This diagram visualizes the coupling logic for the critical H4 proton (Ortho to OTBS, Meta to F).

G H4_Signal H4 Proton Signal (Uncoupled) Ortho_Split Ortho Coupling (H5) 3J ≈ 8.2 Hz H4_Signal->Ortho_Split Strongest Interaction Doublet Doublet (d) Ortho_Split->Doublet Meta_Split Meta Coupling (F) 4J ≈ 5.5 Hz Doublet->Meta_Split Fluorine Effect Final_Pattern Doublet of Doublets (dd) Observed Signal Meta_Split->Final_Pattern

Caption: Figure 1. Splitting tree for Proton H4. The signal is first split by the neighboring H5 (Ortho) and subsequently split by the Fluorine atom (Meta), resulting in a 'dd' pattern.

Regioisomer Identification Workflow

How to use NMR to confirm you have the correct isomer.

IsomerCheck Start Acquire 1H NMR Check_Coupling Analyze Aromatic Coupling Constants Start->Check_Coupling Large_J Large Coupling Found? (J > 9 Hz) Check_Coupling->Large_J Isomer_Wrong WRONG ISOMER (Proton is Ortho to F) Large_J->Isomer_Wrong Yes (e.g. 4-F isomer) Isomer_Correct CORRECT ISOMER (Only Meta/Para Couplings) Large_J->Isomer_Correct No (Only 4-8 Hz found)

Caption: Figure 2. Decision matrix for confirming the 3-substituted regioisomer based on Fluorine-Proton coupling constants.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. Link

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists, 2nd Edition; Wiley: Hoboken, NJ, 2016. (Standard reference for F-H coupling constants).
  • BenchChem. "A Comparative Guide to Alcohol Protecting Group Precursors." BenchChem Technical Guides, 2025 . Link

  • Reich, H. J. "WinPLT Fluorine NMR Data." University of Wisconsin-Madison Chemistry Department. (Authoritative database on spin-spin coupling). Link

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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of derivatized molecules is a cornerstone of analytical chemistry. The introduction of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, is a common strategy to enhance the volatility and thermal stability of polar analytes like phenols for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] This guide provides an in-depth analysis of the expected mass spectrometric fragmentation of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, a representative silylated fluorophenol.

Beyond a simple cataloging of fragments, this document delves into the causal mechanisms of fragmentation under various ionization techniques. Furthermore, it offers a comparative perspective, evaluating the TBDMS protecting group against other common derivatization strategies for phenolic compounds. This guide is designed to equip the reader with the expertise to not only interpret mass spectra but also to make informed decisions in method development for the analysis of related compounds.

The Analytical Challenge: Characterizing Silylated Fluorophenols

Phenolic compounds are often key structural motifs in pharmaceuticals and other complex organic molecules. Their inherent polarity and potential for thermal degradation can pose challenges for GC-MS analysis. Derivatization with a silylating agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS ether is a robust solution to this problem.[3] The resulting this compound is significantly more volatile and stable. However, understanding the fragmentation pattern of this derivatized molecule is critical for its unambiguous identification. The presence of a bulky silyl group, a labile ether linkage, a fluorine atom, and an aromatic ring all contribute to a unique fragmentation fingerprint.

Electron Ionization (EI) Fragmentation: A Detailed Mechanistic Look

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is the most common technique for the analysis of silylated compounds.[4] The high energy of electron ionization (typically 70 eV) induces extensive and reproducible fragmentation, providing a wealth of structural information.[5]

The molecular ion of this compound (m/z 270) will be formed by the loss of an electron. Due to the stabilizing aromatic ring, this molecular ion peak is expected to be observable. The subsequent fragmentation is predicted to be dominated by pathways that generate stable ions and neutral losses, primarily driven by the TBDMS group.

Key Predicted Fragmentation Pathways under EI:

  • Loss of a tert-Butyl Radical ([M-57]⁺): This is the most characteristic fragmentation pathway for TBDMS ethers. The cleavage of the bond between the silicon atom and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This will likely produce the base peak or one of the most abundant ions in the spectrum at m/z 213. This fragment is stabilized by the positive charge on the silicon atom.

  • Formation of the Phenyl Cation and Related Fragments: Cleavage of the C-O bond of the silyl ether can lead to the formation of a fluorophenoxy radical and a silylium cation. Alternatively, fragmentation of the aromatic ring itself can occur, although this is generally less favorable than fragmentation of the silyl group.

  • Loss of Fluorine or HF ([M-19]⁺ or [M-20]⁺): Aromatic fluorine substitution can lead to the loss of a fluorine radical (•F, 19 Da) or hydrogen fluoride (HF, 20 Da).[2] These fragments, if present, would appear at m/z 251 and m/z 250, respectively.

  • Other Minor Fragments: Further fragmentation of the primary fragment ions can lead to a variety of smaller ions, providing additional structural confirmation.

The following table summarizes the predicted key ions in the EI mass spectrum of this compound.

m/z Proposed Fragment Neutral Loss Notes
270[C₁₂H₁₉FO₂Si]⁺•-Molecular Ion (M⁺•)
213[C₈H₁₀FO₂Si]⁺•C(CH₃)₃Loss of tert-butyl radical; likely base peak.
251[C₁₂H₁₉O₂Si]⁺••FLoss of fluorine radical.
250[C₁₂H₁₈O₂Si]⁺•HFLoss of hydrogen fluoride.

Below is a Graphviz diagram illustrating the primary predicted EI fragmentation pathway.

Caption: Predicted primary EI fragmentation of 3-[(TBDMS)oxy]-2-fluorophenol.

Electrospray Ionization and Tandem MS (ESI-MS/MS): A Softer Approach

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[5][6] This is advantageous for determining the molecular weight of the analyte. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[7]

For this compound, analysis in negative ion mode ESI would likely yield a deprotonated molecule at m/z 269, [M-H]⁻, due to the acidic phenolic hydroxyl group.

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion:

Upon CID, the deprotonated molecule is expected to fragment via pathways that differ from EI. The fragmentation will be driven by the location of the negative charge.

  • Loss of the TBDMS group: The primary fragmentation would likely involve the loss of the entire tert-butyldimethylsilyl group.

  • Ring-related fragmentations: Subsequent fragmentation could involve losses characteristic of the fluorophenoxide anion.

The experimental workflow for ESI-MS/MS analysis is depicted in the following diagram.

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (MS1) cluster_MS2 Mass Spectrometer (MS2) LC LC Separation ESI Electrospray Ionization LC->ESI Precursor Precursor Ion Selection ([M-H]⁻, m/z 269) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Detector Fragment Ion Detection CID->Detector

Caption: Experimental workflow for ESI-MS/MS analysis.

Comparison with Alternative Derivatization Strategies

While TBDMS is a robust and widely used protecting group, other derivatization reagents are available for the analysis of phenols by GC-MS. The choice of derivatization agent can influence chromatographic behavior and mass spectrometric fragmentation.

Protecting Group Common Reagent Key Fragmentation Features Advantages Disadvantages
Tert-butyldimethylsilyl (TBDMS) MTBSTFADominant [M-57]⁺ ion.[8]Stable derivatives, characteristic fragmentation.[9]Higher molecular weight increase.
Trimethylsilyl (TMS) BSTFA, TMSDMC[2]Prominent [M-15]⁺ ion, characteristic ions at m/z 73.Volatile derivatives, extensive libraries available.More susceptible to hydrolysis than TBDMS.
Isobutoxycarbonyl (isoBOC) Isobutyl chloroformateCharacteristic [M-100]⁺ ion.[10]Efficient derivatization in aqueous samples.[10]Less common, may require synthesis of standards.
Trifluoroacetyl (TFA) Trifluoroacetic anhydrideFragmentation influenced by the TFA group and the analyte structure.[11]Can improve chromatographic properties.May introduce more complex fragmentation patterns.

Experimental Protocols

Protocol 1: TBDMS Derivatization for GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the phenolic compound in 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).

  • Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: ESI-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with ESI (e.g., methanol, acetonitrile, with or without a small percentage of water and a modifier like ammonium hydroxide for negative ion mode).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the [M-H]⁻ precursor ion (m/z 269).

  • MS/MS Scan: Select the precursor ion and perform a product ion scan by applying collision energy in the collision cell to induce fragmentation. Optimize collision energy to obtain a rich fragment ion spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and provides significant structural information. Under EI, the spectrum is expected to be dominated by the loss of the tert-butyl group, a hallmark of TBDMS ethers. In contrast, ESI-MS/MS offers a softer ionization approach, allowing for the selection and fragmentation of the deprotonated molecular ion. The choice of derivatization agent is a critical consideration in method development, with alternatives like TMS and isoBOC offering different fragmentation patterns and analytical advantages. By understanding the principles outlined in this guide, researchers can confidently identify and characterize silylated fluorophenols and make informed decisions on the most appropriate analytical strategy for their specific needs.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Schoenmakers, P. J. (2005). Gas Chromatography and Mass Spectrometry: A Practical Guide. Wiley-VCH. [URL: https://www.wiley.com/en-us/Gas+Chromatography+and+Mass+Spectrometry%3A+A+Practical+Guide%2C+2nd+Edition-p-9783527313326]
  • Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 805(1-2), 297-306. [URL: https://pubmed.ncbi.nlm.nih.gov/9628359/]
  • Thomas, R. H., et al. (2021). GC-MS Characterization and Antioxidant Properties of Partially Purified Ethanol Extract of Nauclea latifolia (African Peach) Stem Bark. Science Alert. [URL: https://scialert.net/abstract/?doi=jpt.2021.1.13]
  • Kovács, A., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. [URL: https://pubmed.ncbi.nlm.nih.gov/18479692/]
  • Glavan, G., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Scientific Reports, 12(1), 15725. [URL: https://www.
  • Maw, H. J., et al. (1994). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Methods in Molecular Biology, 42, 245-256. [URL: https://link.springer.com/protocol/10.1007/978-1-59259-462-8_18]
  • ChemScene. 3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol. [URL: https://www.chemscene.com/products/3-((tert-Butyldimethylsilyl)oxy)-2-fluorophenol-186584-62-3.html]
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  • Maw, H. J., et al. (1994). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. ResearchGate. [URL: https://www.researchgate.
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  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 89. [URL: https://www.mdpi.com/2304-8158/5/4/89]
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  • Gapeev, A., & Benter, T. (1999). Atmospheric Pressure Chemical Ionization of Fluorinated Phenols. Journal of the American Society for Mass Spectrometry, 10(11), 1157-1165. [URL: https://core.ac.uk/download/pdf/82136612.pdf]
  • Birkemeyer, C. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(1), 143-162. [URL: https://www.researchgate.net/publication/235771578_Analysis_of_Phenolic_and_Cyclic_Compounds_in_Plants_Using_Derivatization_Techniques_in_Combination_with_GC-MS-Based_Metabolite_Profiling]
  • Nagyné-Kovács, T., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. International Journal of Molecular Sciences, 22(19), 10619. [URL: https://www.mdpi.com/1422-0067/22/19/10619]
  • Sigma-Aldrich. 3-((tert-Butyldimethylsilyl)oxy)-propanol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/555886]
  • Kivilompolo, M., & Hyötyläinen, T. (2007). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. [URL: https://www.researchgate.net/publication/6321601_Comparison_of_GC-MS_and_LC-MS_methods_for_the_analysis_of_antioxidant_phenolic_acids_in_herbs]
  • Claeys, M., et al. (2010). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. Atmospheric Chemistry and Physics. [URL: https://acp.copernicus.org/articles/10/6815/2010/acp-10-6815-2010-supplement.pdf]
  • GNPS Library. Spectrum CCMSLIB00000842056. [URL: https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000842056]
  • NIST. 3-Buten-2-ol, TBDMS derivative. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C878841&Mask=200]
  • Farré, M. J., et al. (2018). (+)ESI mass spectrum and its corresponding CID mass spectrum of compound 9. ResearchGate. [URL: https://www.researchgate.net/figure/ESI-mass-spectrum-and-its-corresponding-CID-mass-spectrum-of-compound-9_fig3_328828906]
  • Zhong, Y., et al. (2021). LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By-Products. Molecules, 26(9), 2715. [URL: https://www.mdpi.com/1420-3049/26/9/2715]

Sources

A Comparative Guide to the Synthetic Validation of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of synthetic routes for the preparation of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol, a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The strategic placement of the fluoro and protected hydroxyl groups makes this molecule a key building block. Our focus is to dissect the critical step of selectively protecting one hydroxyl group of the precursor, 2-fluoro-1,3-benzenediol, using a tert-butyldimethylsilyl (TBDMS) group. We will compare three distinct methodologies, evaluating them on efficiency, sustainability, and practicality for a research and development setting.

The TBDMS group is a cornerstone in modern organic synthesis for protecting hydroxyl functionalities. Introduced by E.J. Corey, its steric bulk and predictable reactivity allow for selective protection and deprotection, making it invaluable in multi-step syntheses.[1] Its stability under a wide range of non-acidic conditions and its clean removal with fluoride-based reagents are key advantages.[1][2]

This guide moves beyond a simple recitation of protocols. It delves into the rationale behind reagent choices and reaction conditions, providing a framework for researchers to select and optimize a synthetic route tailored to their specific needs, whether prioritizing speed, yield, or environmental impact.

Core Synthesis Strategy: Selective Silylation of 2-fluoro-1,3-benzenediol

The primary challenge in synthesizing the target compound lies in the regioselective monosilylation of 2-fluoro-1,3-benzenediol. The two hydroxyl groups exhibit different steric and electronic environments due to the adjacent fluorine atom, which can be exploited to achieve selectivity. We will evaluate three prominent methods for this transformation.

Route 1: The Classic Approach - TBDMS-Cl with Imidazole Catalysis

This is the most conventional and widely documented method for the silylation of phenols. The reaction proceeds through the activation of tert-butyldimethylsilyl chloride (TBDMS-Cl) by imidazole.

Mechanism and Rationale: Imidazole acts as a nucleophilic catalyst. It first reacts with TBDMS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMS-Cl itself. The phenoxide, formed by the deprotonation of the phenol by another equivalent of imidazole (acting as a base), then attacks the silicon atom of the intermediate, yielding the desired TBDMS ether and regenerating the imidazole catalyst. This catalytic cycle ensures a high-yielding and efficient reaction.

Start 2-fluoro-1,3-benzenediol Reaction Stir at RT Start->Reaction Reagents TBDMS-Cl Imidazole DMF Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Quench Purify Column Chromatography Workup->Purify Product Target Compound Purify->Product

Caption: Workflow for Classical Silylation.

Experimental Protocol: Classical Silylation

  • To a solution of 2-fluoro-1,3-benzenediol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Route 2: The Expedited Approach - Microwave-Assisted Silylation

For high-throughput synthesis and rapid process development, microwave-assisted organic synthesis (MAOS) offers a significant advantage. This method dramatically reduces reaction times from hours to minutes by utilizing microwave irradiation to efficiently heat the reaction mixture.

Rationale and Advantages: Microwave heating is characterized by rapid and uniform heating of the solvent and reactants. This can lead to a significant acceleration of reaction rates, often resulting in higher yields and purer products by minimizing the formation of thermal decomposition byproducts. For the silylation of phenols, a solvent-free approach using imidazole as both a catalyst and a liquid phase is particularly effective under microwave conditions.[3] This aligns with the principles of green chemistry by reducing solvent waste.

Start 2-fluoro-1,3-benzenediol Reaction Microwave Irradiation (e.g., 100W, 5 min) Start->Reaction Reagents TBDMS-Cl Imidazole Reagents->Reaction Workup Dissolve in Solvent Aqueous Wash Reaction->Workup Cool Purify Column Chromatography Workup->Purify Product Target Compound Purify->Product

Caption: Workflow for Microwave-Assisted Silylation.

Experimental Protocol: Microwave-Assisted Silylation

  • In a microwave-safe reaction vial, combine 2-fluoro-1,3-benzenediol (1.0 eq), TBDMS-Cl (1.2 eq), and imidazole (2.5 eq).

  • Seal the vial and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture for a specified time and power (e.g., 3-10 minutes at 100-150W), maintaining a temperature below 100°C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the resulting mixture in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash column chromatography as previously described.

Route 3: The Green Chemistry Approach - Solvent-Free Silylation with TBDMS-Amine

This route employs tert-butyldimethylsilyl amine (TBDMS-NH2) as a mild and environmentally friendly silylating agent. The reaction can often be performed under solvent-free conditions, significantly reducing chemical waste.

Mechanism and Rationale: TBDMS-NH2 is a less reactive silylating agent than TBDMS-Cl, which can enhance selectivity. The reaction proceeds by nucleophilic attack of the phenol on the silicon atom, with the liberation of ammonia as the only byproduct.[4] This eliminates the need for a halogen scavenger base (like imidazole) and avoids the formation of hydrochloride salts, simplifying the workup procedure. The solvent-free nature of the reaction makes it a highly atom-economical and green alternative.[4]

Start 2-fluoro-1,3-benzenediol Reaction Stir at RT Solvent-Free Start->Reaction Reagent TBDMS-NH2 Reagent->Reaction Purify Direct Purification (e.g., TLC or Column) Reaction->Purify Reaction Complete Product Target Compound Purify->Product

Caption: Workflow for Green Silylation.

Experimental Protocol: Green Silylation

  • In an open reaction vial, add 2-fluoro-1,3-benzenediol (1.0 eq) to tert-butyldimethylsilyl amine (1.2 eq) with magnetic stirring.[4]

  • Allow the mixture to stir at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, the mixture can be directly subjected to purification by preparative TLC or flash column chromatography to isolate the desired product.

Performance Comparison and Data Summary

The choice of synthetic route is dictated by the specific requirements of the laboratory and the project goals. The following table provides a comparative summary of the three validated methods.

ParameterRoute 1: Classical (TBDMS-Cl)Route 2: Microwave (TBDMS-Cl)Route 3: Green (TBDMS-NH2)
Reaction Time 2 - 12 hours3 - 10 minutes30 - 60 minutes
Temperature Room Temperature80 - 100 °CRoom Temperature
Typical Yield High ( >90% )High ( >90% )Good to High (85-95%)
Key Reagents TBDMS-Cl, ImidazoleTBDMS-Cl, ImidazoleTBDMS-NH2
Solvent DMF, Ethyl AcetateSolvent-Free (or minimal)Solvent-Free
Byproducts Imidazole-HCl saltImidazole-HCl saltAmmonia (NH3)
Advantages Well-established, reliableExtremely fast, high efficiencyMild conditions, minimal waste, simple workup
Disadvantages Long reaction time, solvent useRequires specialized equipmentReagent may be less common

Considerations for Deprotection

The utility of the TBDMS protecting group is cemented by its facile and selective removal. The silyl ether can be cleaved under mild conditions, typically using a fluoride source, without affecting other sensitive functional groups.

  • Tetrabutylammonium fluoride (TBAF): This is the most common reagent for TBDMS deprotection, typically used as a 1.0 M solution in THF.[2]

  • Potassium bifluoride (KHF2): A milder and highly selective solid reagent for the desilylation of phenolic TBDMS ethers, often used in methanol at room temperature.[5]

Conclusion and Recommendations

We have validated three robust and effective synthetic routes for the selective silylation of 2-fluoro-1,3-benzenediol.

  • Route 1 (Classical) remains the gold standard for reliability and is recommended for laboratories without specialized equipment. Its well-understood mechanism provides a high degree of confidence in its outcome.

  • Route 2 (Microwave-Assisted) is the unequivocal choice for applications requiring speed and high-throughput screening. The dramatic reduction in reaction time can accelerate discovery timelines significantly.

  • Route 3 (Green Chemistry) represents the most environmentally conscious and elegant approach. Its solvent-free nature, mild conditions, and simple workup make it ideal for scale-up operations and for syntheses involving sensitive substrates.

Ultimately, the optimal route is a function of available resources and project priorities. By understanding the causality behind each experimental choice, researchers can confidently select and adapt these protocols to achieve their synthetic goals efficiently and responsibly.

References

  • tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. ConnectSci.
  • tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. ACS Publications, The Journal of Organic Chemistry.
  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adapt
  • Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions.
  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
  • Method for preparing o-fluorophenol from stable triazene intermediate.
  • Application of tert-Butyl Silyl Ethers in N

Sources

Comparative Guide: 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (hereafter 3-TBS-2-F-Phenol ) and its non-fluorinated analog, 3-[(Tert-butyldimethylsilyl)oxy]phenol (3-TBS-Phenol ).

For medicinal chemists and process scientists, the insertion of a fluorine atom at the C2 position is not merely a structural decoration; it fundamentally alters the physicochemical profile of the scaffold. This guide focuses on the three critical divergences caused by the ortho-fluorine substitution: enhanced acidity (pKa shift) , modulated silyl ether stability , and altered metabolic susceptibility .

Structural & Electronic Profiling

The core distinction lies in the electronic influence of the fluorine atom at position 2. Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful inductive effect ($ -I $) that propagates through the


-framework.
Comparative Physicochemical Data
Property3-TBS-2-F-Phenol (Target)3-TBS-Phenol (Analog)Impact of Fluorine
pKa (Phenolic OH) ~8.4 - 8.7 (Est.)~9.6 - 9.9Increased Acidity:

pKa

-1.2 units. The conjugate base is stabilized by the electron-withdrawing F atom.
H-Bond Donor (HBD) Weakened (Intramolecular)Standard (Intermolecular)Permeability: 2-F forms a weak electrostatic intramolecular H-bond with OH, masking polarity.
LogP (Lipophilicity) HigherLowerBioavailability: F-substitution typically increases lipophilicity (

LogP +0.2 to +0.4).
TBS Leaving Group Ability HighModerateReactivity: The 2-F-phenoxide is a better leaving group, accelerating fluoride-mediated deprotection.
The "Ortho-Fluorine" Effect

In 3-TBS-2-F-Phenol , the fluorine atom is sandwiched between the hydroxyl group (C1) and the silyl ether (C3).

  • Acidity Modulation: The inductive withdrawal pulls electron density away from the O-H bond, lowering the pKa. This makes the molecule more prone to deprotonation under mild basic conditions (e.g.,

    
    ) compared to the non-fluorinated analog.
    
  • Conformational Lock: A weak intramolecular hydrogen bond (

    
    ) favors a planar conformation, reducing the entropic penalty for binding to protein targets but also reducing water solubility.
    

Stability & Reactivity Profile

The stability of the Tert-butyldimethylsilyl (TBS) group is the critical parameter for process chemistry. While TBS is generally robust, the electronic environment of the phenol ring dictates its half-life.

The "Push-Pull" Stability Paradox
  • Acidic Hydrolysis (

    
    ):  The electron-withdrawing fluorine reduces the basicity of the silyl ether oxygen. Consequently, protonation (the first step of acid hydrolysis) is slower. 3-TBS-2-F-Phenol is MORE stable to acid than its non-F analog. 
    
  • Basic/Fluoride Cleavage (

    
    ):  The cleavage mechanism involves the expulsion of the phenoxide anion. Since the 2-fluoro-phenoxide is a more stable anion (lower pKa), it is a better leaving group. 3-TBS-2-F-Phenol is LESS stable to fluoride/base than its non-F analog. 
    
Visualization: Reactivity & Stability Pathways

StabilityPathways cluster_legend Mechanism Key Target 3-TBS-2-F-Phenol AcidCondition Acidic Media (H+ Attack) Target->AcidCondition BaseCondition Fluoride/Base (Nu- Attack) Target->BaseCondition Analog 3-TBS-Phenol (Non-Fluorinated) Analog->AcidCondition Analog->BaseCondition ResultAcidF High Stability (Slow Protonation) AcidCondition->ResultAcidF F withdraws e- ResultAcidH Moderate Stability AcidCondition->ResultAcidH Standard e- density ResultBaseF Rapid Cleavage (Good Leaving Group) BaseCondition->ResultBaseF Stable Phenoxide LG ResultBaseH Standard Cleavage BaseCondition->ResultBaseH Less Stable LG Legend1 F stabilizes Anion -> Faster Base Cleavage Legend2 F destabilizes Cation -> Slower Acid Hydrolysis

Caption: Comparative stability logic showing the inverse relationship between acid and base stability induced by the fluorine substituent.[1][2][3][4][5][6]

Experimental Protocol: Comparative Hydrolytic Stability Assay

To validate the stability differences in your specific matrix, perform this self-validating HPLC assay. This protocol quantifies the half-life (


) of the TBS group.
Materials
  • Analytes: 3-TBS-2-F-Phenol (Target) and 3-TBS-Phenol (Reference).

  • Acidic Medium: 1% Acetic Acid in Methanol (

    
    ).
    
  • Basic Medium: 1 equivalent TBAF (1.0 M in THF) diluted in Methanol.

  • Internal Standard: Biphenyl (chemically inert).

Methodology
  • Preparation: Prepare a 10 mM stock solution of both analytes and the internal standard in Methanol.

  • Initiation (Acid Arm): Mix 500

    
    L of Analyte Stock + 500 
    
    
    
    L of 2% Acetic Acid/MeOH. (Final conc: 1% AcOH). Incubate at 25°C.
  • Initiation (Base Arm): Mix 500

    
    L of Analyte Stock + 500 
    
    
    
    L of dilute TBAF solution (0.1 eq). Incubate at 25°C.
  • Sampling: Inject 10

    
    L aliquots into HPLC (C18 Column, ACN/Water gradient) at 
    
    
    
    mins.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Expected Results
  • Acid Arm: The 3-TBS-2-F-Phenol should show a longer

    
     (slower degradation) than the non-fluorinated analog due to the inductive destabilization of the oxonium intermediate.
    
  • Base Arm: The 3-TBS-2-F-Phenol should show a shorter

    
     (faster deprotection) due to the enhanced leaving group ability of the fluorophenoxide.
    

Biological & Metabolic Implications[7][8]

For drug development professionals, the choice between the F and non-F analog is often driven by metabolic stability (DMPK).

Metabolic Blocking

Phenols are prone to Phase II conjugation (Glucuronidation/Sulfation) and Phase I oxidation.

  • Positional Blocking: The fluorine at C2 physically and electronically blocks metabolic attack at the ortho position.

  • Ring Deactivation: The electron-withdrawing nature of F deactivates the ring towards oxidative metabolism (e.g., by CYP450) at the para position relative to the fluorine.

Bioisosteric Replacement Workflow

Bioisostere Start Lead Compound (Phenol Scaffold) Decision Identify Metabolic Hotspot (Ortho-Oxidation?) Start->Decision PathA Non-Fluorinated Analog (3-TBS-Phenol) Decision->PathA No PathB Fluorinated Analog (3-TBS-2-F-Phenol) Decision->PathB Yes OutcomeA High Clearance Rapid Phase II Conjugation PathA->OutcomeA OutcomeB Metabolic Stability Blocked Ortho-Site Lower pKa (Reduced Glucuronidation) PathB->OutcomeB

Caption: Decision framework for selecting the fluorinated analog to improve metabolic stability.

References

  • Acidity of Fluorophenols

    • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of the experimental and theoretical charge distributions in substituted phenols. International Journal of Quantum Chemistry. Link (Establishes pKa shifts for ortho-fluorine substitution).

  • Silyl Ether Stability

    • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis. Link (Comprehensive review of electronic effects on silyl cleavage).

  • Metabolic Effects of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link (Authoritative source on metabolic blocking and lipophilicity).

  • Intramolecular Hydrogen Bonding

    • Kovács, A., et al. (1999).[7] Intramolecular Hydrogen Bonding in Fluorophenol Derivatives. The Journal of Physical Chemistry A. Link (Structural analysis of the OH...F interaction).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

[1]

Executive Safety Summary

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is a silyl-protected fluorinated phenol.[1] While the tert-butyldimethylsilyl (TBS) group masks the acidity and immediate corrosivity of the parent phenol, this compound presents a latent hazard in waste streams.

Critical Disposal Risks:

  • Hydrolysis Hazard: Exposure to acidic waste streams will cleave the TBS group, releasing 2-fluorophenol (a toxic, flammable corrosive) and tert-butyldimethylsilanol.[1] This reaction is exothermic and can pressurize waste containers.[1]

  • Incineration Byproducts: As a fluorinated organic, combustion generates Hydrogen Fluoride (HF) gas.[1] Standard organic waste streams may not be equipped to scrub HF, leading to regulatory violations and equipment damage.[1]

Chemical Stability & De-protection Logic

To dispose of this chemical safely, you must understand its reactivity profile.[1] The TBS ether linkage is the "fuse"; the fluorophenol core is the "payload."[1]

The Hydrolysis Mechanism

The TBS group is stable to mild bases but highly labile in the presence of acids or fluoride ions (e.g., TBAF).

1

Operational Implication: Never dispose of this compound in a "General Acid Waste" container. The resulting hydrolysis will change the chemical composition of the drum, potentially creating an unlisted toxic hazard (free fluorophenol) that penetrates standard nitrile gloves more aggressively than the protected form.[1]

Waste Characterization & Classification

Proper coding ensures your waste vendor incinerates the material in a facility capable of capturing HF.

ParameterClassificationNotes
Primary Stream Halogenated Organic Waste Presence of Fluorine mandates this category.[1]
RCRA Status Characteristic Hazardous Waste Likely D001 (Ignitable) if in solvent; Potential Toxicity characteristic.[1]
Compatibility Segregate from Acids/Fluorides Prevent in-drum deprotection.[1]
Container Type HDPE or Glass Avoid metal if free phenol/acid is suspected (corrosion risk).[1]
Labeling "Fluorinated Organic" Explicitly state "Contains Fluorine" to alert incineration plant.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the material, determine its state:[1]

  • Pure Compound: Solid or neat oil.[1]

  • Reaction Mixture: Dissolved in solvent (e.g., DCM, THF) or mixed with reagents (TBAF, Acids).[1]

Phase 2: Segregation & Packaging[1]
  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) jerrican or a glass amber bottle with a PTFE-lined cap.[1]

    • Why: HDPE is resistant to both the organic solvent and potential fluoride byproducts.

  • Segregation:

    • DO NOT pour into "General Organic Waste" if that stream contains acidic byproducts (e.g., from workups using HCl or H2SO4).[1]

    • DO NOT mix with aqueous waste.[1] Keep the stream non-aqueous (organic) to minimize hydrolysis rates.[1]

  • Dilution (Optional but Recommended): If disposing of the pure neat compound, dilute to <10% concentration with a compatible non-halogenated solvent (like Ethyl Acetate) if permissible, or keep as a distinct "Lab Pack" item. Note: Dilution reduces the immediate acute toxicity risk in case of a spill during transport.

Phase 3: Labeling & Handoff[1][2]
  • Labeling:

    • Chemical Name: "Waste this compound in [Solvent Name]"

    • Constituents: "Fluorinated Organics," "Phenol Derivatives."[1]

    • Hazard Checkbox: Flammable, Toxic, Irritant.[1][2][3]

  • Vendor Notification: Ensure the waste manifest explicitly flags "Halogenated" .

    • Reason: Halogenated waste requires incineration at >1100°C with caustic scrubbing to neutralize HF.[1] Sending this to a non-halogenated fuel blending program is illegal and dangerous.[1]

Visual Decision Matrix (Workflow)

The following diagram outlines the decision logic for segregating this specific compound to prevent accidental hydrolysis or improper incineration.

DisposalWorkflowStartWaste: 3-[(TBS)oxy]-2-fluorophenolStateCheckIs the waste Acidic or contain Fluoride ions (TBAF)?Start->StateCheckHydrolyzedHigh Risk: Free 2-Fluorophenol PresentStateCheck->HydrolyzedYesProtectedCompound Intact (TBS Protected)StateCheck->ProtectedNoSegregationSEGREGATE: Do not mix with General AcidsHydrolyzed->SegregationTreat as Toxic/CorrosiveProtected->SegregationPrevent HydrolysisContainerSelect Container:HDPE or Glass (No Metal)Segregation->ContainerLabelingLabel: 'Halogenated Organic'(Flag for HF Incineration)Container->LabelingFinalShip to High-Temp Incinerator(HF Scrubber Required)Labeling->Final

Figure 1: Decision logic for the segregation and packaging of silyl-protected fluorophenols to ensure chemical stability and regulatory compliance.

Emergency Spill Procedures

If a spill occurs during transfer:

  • PPE: Do not rely on standard nitrile gloves if the compound is in solution with deprotecting agents.[1] Use Silver Shield/4H (Laminate) gloves or double-gloved nitrile with immediate change-out upon splash.[1]

  • Containment: Use Vermiculite or Diatomaceous Earth .[1] Do not use combustible materials (sawdust) as fluorophenols are flammable.[1]

  • Decontamination: Clean the surface with a dilute surfactant solution.[1] Avoid using strong acids or bases for cleaning, as this may liberate the free phenol or HF vapors in the cleanup residue.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[5][6] (While focused on PFAS, the thermal destruction logic for C-F bonds applies).[1][7]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] (General guidelines for segregating incompatible waste streams).

    • BenchChem. (2025).[1][8] Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide. (Data on TBS hydrolysis rates).

      • Trelleborg Sealing Solutions. (2024).[1][9] Chemical Compatibility Guide.[1] (Material selection for fluorinated and phenolic compounds).[1][10]

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.